TRAP-14 amide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C81H119N21O22 |
|---|---|
Peso molecular |
1738.9 g/mol |
Nombre IUPAC |
4-[[2-[[6-amino-2-[[2-[[4-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H119N21O22/c1-43(2)34-54(95-72(116)55(35-44(3)4)96-74(118)56(94-68(112)49(83)42-103)37-46-18-9-6-10-19-46)71(115)91-51(21-13-31-89-81(87)88)70(114)100-60(40-64(85)106)80(124)102-33-15-23-62(102)78(122)99-58(39-63(84)105)75(119)98-59(41-66(109)110)76(120)90-50(20-11-12-30-82)69(113)97-57(38-47-24-26-48(104)27-25-47)73(117)92-52(28-29-65(107)108)79(123)101-32-14-22-61(101)77(121)93-53(67(86)111)36-45-16-7-5-8-17-45/h5-10,16-19,24-27,43-44,49-62,103-104H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,105)(H2,85,106)(H2,86,111)(H,90,120)(H,91,115)(H,92,117)(H,93,121)(H,94,112)(H,95,116)(H,96,118)(H,97,113)(H,98,119)(H,99,122)(H,100,114)(H,107,108)(H,109,110)(H4,87,88,89) |
Clave InChI |
FQIRADRNACPVQT-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Agonist Role of TRAP-14 Amide in Platelet Activation: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of TRAP-14 amide, a synthetic 14-amino acid peptide (SFLLRNPNDKYEPF-NH₂), for researchers, scientists, and professionals in drug development. This document outlines its role as a potent agonist of Protease-Activated Receptors (PARs) on human platelets, detailing the subsequent signaling cascades and physiological responses.
Core Mechanism: PAR1 and PAR4 Agonism
This compound functions as a direct agonist of two members of the G-protein coupled receptor family, PAR1 and PAR4, which are expressed on the surface of human platelets.[1][2] Unlike endogenous activation by proteases like thrombin, which cleave the N-terminal domain of the receptor to expose a tethered ligand, this compound mimics this newly exposed sequence, directly binding to and activating the receptors.[1][2] This activation is central to its role in inducing platelet aggregation and is a critical area of study for understanding thrombosis and developing antiplatelet therapies.
The activation of both PAR1 and PAR4 by this compound initiates a cascade of intracellular signaling events that culminate in platelet activation. This process is characterized by a conformational change in the platelet, the release of granular contents, and the activation of glycoprotein (B1211001) IIb/IIIa (αIIbβ3) integrins, which are essential for platelet aggregation.[3]
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound in inducing platelet aggregation have been quantified in several studies. The following table summarizes key quantitative data, providing a comparative perspective on its activity.
| Parameter | Value | Agonist(s) | Assay | Reference |
| EC₅₀ (Platelet Aggregation) | 24 µM | This compound | Light Transmission Aggregometry | [4] |
| Relative Aggregatory Potency | Thrombin > PAR1AP > this compound > PAR4AP | Thrombin, PAR1AP, this compound, PAR4AP | Light Transmission Aggregometry | [5] |
Signaling Pathways of this compound
The activation of PAR1 and PAR4 by this compound triggers a well-defined signaling cascade within the platelet, primarily through the Gq and G12/13 pathways.
Gq Pathway:
Upon binding of this compound, the Gq alpha subunit activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the dense tubular system (the platelet's calcium store), leading to a rapid increase in intracellular calcium concentration. DAG, along with the elevated calcium levels, activates Protein Kinase C (PKC). The synergistic action of calcium and PKC is crucial for platelet granule secretion and the conformational activation of GPIIb/IIIa integrins.
G12/13 Pathway:
Concurrently, the G12/13 pathway is activated, leading to the activation of Rho/Rho kinase. This pathway is primarily responsible for the initial shape change of the platelet from a discoid to a spherical form with pseudopods, a critical early step in platelet activation.
The following diagram illustrates the signaling cascade initiated by this compound:
References
- 1. The roles and mechanisms of PAR4 and P2Y12/phosphatidylinositol 3-kinase pathway in maintaining thrombin-induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to TRAP-14 Amide: Sequence, Significance, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Thrombin Receptor Activating Peptide-14 (TRAP-14) amide, a critical tool in the study of platelet activation and endothelial cell signaling. We will delve into its core sequence, its mechanism of action as a Protease-Activated Receptor 1 (PAR-1) agonist, and its broader significance in physiological and pathological processes. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Concepts: The TRAP-14 Amide Sequence and its Origin
This compound is a synthetic 14-amino acid peptide that mimics the N-terminus of the human thrombin receptor, which is exposed after proteolytic cleavage by thrombin.[1] This newly formed N-terminus then acts as a "tethered ligand," binding to and activating the receptor to initiate downstream signaling.[1] this compound, therefore, serves as a potent and direct agonist of PAR-1, allowing for the study of thrombin receptor activation independent of thrombin's enzymatic activity.[2][3]
Sequence and Chemical Properties:
-
Sequence: Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH₂[4]
-
Synonym: this compound[4]
-
Molecular Formula: C₈₁H₁₁₉N₂₁O₂₂[4]
-
CAS Number: 141923-36-6[4]
Significance in Cellular Signaling and Physiology
The primary significance of this compound lies in its ability to selectively activate PAR-1, a G-protein coupled receptor highly expressed on platelets and endothelial cells.[5][6] This activation triggers a cascade of intracellular events with profound physiological consequences.
Platelet Activation and Aggregation
This compound is a well-established inducer of platelet activation, aggregation, and serotonin (B10506) secretion.[1] It is considered the minimal peptide length that retains the full activity of the native tethered ligand in inducing serotonin secretion.[1] Its mechanism of action involves pathways dependent on ADP and matrix metalloproteinase-2 (MMP-2).[3][7] The activation of PAR-1 on platelets is a critical step in hemostasis and thrombosis.[6]
Endothelial Cell Responses
In human umbilical vein endothelial cells (HUVECs), this compound induces rapid morphological changes and the release of several key vasoactive and pro-inflammatory molecules, including:[1]
-
Prostacyclin
-
Endothelin
-
Platelet-activating factor
-
Tissue-type plasminogen activator (t-PA)
Furthermore, incubation of endothelial cells with this compound leads to a rapid decrease in cell-surface thrombomodulin, a key anticoagulant protein.[1] This highlights the peptide's role in shifting the endothelial phenotype towards a more pro-thrombotic and pro-inflammatory state.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound and related peptides.
| Parameter | Peptide | Value | Cell/System Type | Reference |
| EC₅₀ for PAR Activation | This compound | 24 µM | Not specified | [7] |
| EC₅₀ for Platelet Aggregation | TRAP-6 | 0.8 µM | Human Platelets | [5] |
Signaling Pathways
Activation of PAR-1 by this compound initiates signaling through multiple G-protein pathways, primarily Gαq and Gαi. The diagram below illustrates the canonical PAR-1 signaling cascade.
Caption: PAR-1 signaling cascade initiated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Platelet Aggregation Assay
This protocol is adapted from standard methods used to assess platelet function.[3]
Objective: To measure the extent of platelet aggregation in response to this compound.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution (e.g., 1 mM in sterile water or saline).
-
Aggregation buffer (e.g., Tyrode's buffer).
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay: a. Pipette 250 µL of adjusted PRP into an aggregometer cuvette with a stir bar. b. Incubate at 37°C for 5 minutes with stirring. c. Set the baseline (0% aggregation) with the PRP sample. Set the 100% aggregation mark with a PPP sample. d. Add a specific concentration of this compound to the PRP and record the change in light transmittance over time (typically 5-10 minutes). e. Repeat for a range of this compound concentrations to generate a dose-response curve.
Endothelial Cell Stimulation and Mediator Release Assay
This protocol outlines the stimulation of HUVECs to measure the release of signaling molecules.[1]
Objective: To quantify the release of mediators like prostacyclin (measured as its stable metabolite, 6-keto-PGF₁α) from HUVECs upon stimulation with this compound.
Materials:
-
Primary HUVECs cultured to confluence in appropriate media (e.g., EGM-2).
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
This compound stock solution.
-
Enzyme-linked immunosorbent assay (ELISA) kit for 6-keto-PGF₁α.
-
Cell culture plates (e.g., 24-well).
Procedure:
-
Cell Culture: Seed HUVECs onto 24-well plates and grow to confluence.
-
Starvation: Prior to stimulation, wash the cells with HBSS and incubate in serum-free media for 2-4 hours to reduce basal signaling.
-
Stimulation: a. Remove the starvation media and wash the cells again with HBSS. b. Add HBSS containing the desired concentration of this compound to the wells. Include a vehicle control (HBSS alone). c. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Quantification: a. Centrifuge the supernatant to remove any detached cells. b. Measure the concentration of 6-keto-PGF₁α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions. c. Normalize the results to the total protein content of the cells in each well.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qyaobio.com [qyaobio.com]
- 5. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
The Role of TRAP-14 Amide in Platelet Aggregation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pivotal role of Thrombin Receptor Activator Peptide 14 (TRAP-14) amide and its analogues, such as TRAP-6, in the study of platelet aggregation. This document details the underlying molecular mechanisms, experimental protocols, and quantitative data associated with TRAP-induced platelet activation, offering a comprehensive resource for professionals in thrombosis research and cardiovascular drug development.
Core Concepts: TRAP-14 Amide and Platelet Activation
This compound is a synthetic peptide that acts as a potent and specific agonist of the Protease-Activated Receptor 1 (PAR1), a key thrombin receptor on the surface of human platelets. By mimicking the action of thrombin, the most potent physiological activator of platelets, TRAP-14 provides a stable and reproducible tool for inducing platelet aggregation in vitro. This makes it an invaluable reagent for studying the intricacies of platelet signaling, screening for antiplatelet therapeutics, and diagnosing platelet function disorders.
Mechanism of Action
This compound activates platelets by binding to the extracellular domain of PAR1. This binding event initiates a conformational change in the receptor, leading to the activation of coupled heterotrimeric G-proteins, primarily Gq, G12/13, and to a lesser extent, Gi[1][2][3]. The activation of these G-proteins triggers a cascade of intracellular signaling events culminating in platelet shape change, granule secretion, and aggregation.
The downstream signaling pathways are multifaceted:
-
Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium (Ca2+) from the dense tubular system, while DAG activates Protein Kinase C (PKC). The synergistic action of Ca2+ and PKC is crucial for granule secretion and the activation of the integrin αIIbβ3[1][4].
-
G12/13 Pathway: The G12/13 pathway activates Rho/Rho-kinase, which mediates platelet shape change through the phosphorylation of myosin light chain[3].
-
Gi Pathway: The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which further promotes platelet activation[1].
The culmination of these signaling events is the "inside-out" activation of the integrin αIIbβ3 receptor. This conformational change increases its affinity for fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate[5].
Quantitative Data Presentation
The following tables summarize quantitative data from various studies investigating the effect of TRAP-6, a commonly used and functionally similar hexapeptide analogue of TRAP-14, on platelet aggregation and activation.
Table 1: TRAP-6 Induced Platelet Aggregation in Different Assay Systems
| Assay Type | Agonist Concentration (TRAP-6) | Endpoint Measured | Result | Reference |
| Multiple Electrode Aggregometry (MEA) | 32 µM | Aggregation (AUC) | 794 ± 239 AU*min | [6] |
| Light Transmission Aggregometry (LTA) | 0.1 mmol/L (100 µM) | Final Aggregation (%) | Not specified, used as agonist | [7] |
| Flow Cytometry | 1, 5, 13, 20 µM | Platelet Aggregates | Concentration-dependent increase | [8] |
Table 2: IC50 Values of P2Y12 Inhibitors on ADP-Induced Platelet Aggregation (for context in platelet inhibition studies)
| Inhibitor | Agonist | IC50 | Reference |
| MRS2395 | 3 µM ADP | 7 µM | [9] |
| Ticagrelor | 3 µM ADP | 19.9 ng/mL | [9] |
Experimental Protocols
Detailed methodologies for common platelet aggregation assays utilizing TRAP-14 or its analogues are provided below.
Light Transmission Aggregometry (LTA)
LTA is the historical gold standard for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Materials:
-
Whole blood collected in 3.2% or 3.8% sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
TRAP-6 reagent (e.g., 1 mM stock solution).
-
Light transmission aggregometer.
-
Aggregation cuvettes with stir bars.
-
37°C incubator/water bath.
Procedure:
-
PRP and PPP Preparation:
-
Aggregometer Setup:
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP[12].
-
-
Aggregation Assay:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregation cuvette containing a stir bar.
-
Pre-warm the cuvette at 37°C for at least 2 minutes[12][13].
-
Place the cuvette in the aggregometer and start stirring.
-
Add a specific volume of TRAP-6 agonist (e.g., 50 µL to achieve a final concentration of 25 µM) to the PRP[10].
-
Record the change in light transmission for a set period (e.g., 5-10 minutes)[13].
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of aggregation. The slope of the aggregation curve can also be analyzed.
-
Multiple Electrode Aggregometry (MEA)
MEA is a whole-blood assay that measures the change in electrical impedance between two sets of electrodes as platelets aggregate on their surface.
Materials:
-
Whole blood collected in hirudin or citrate tubes.
-
Saline solution.
-
TRAP-6 reagent.
-
Multiplate analyzer and corresponding test cuvettes.
Procedure:
-
Sample Preparation:
-
Dilute 300 µL of whole blood with 300 µL of saline directly in the test cuvette[14].
-
-
Assay Execution:
-
Data Analysis:
-
The analyzer software automatically calculates aggregation parameters, including the area under the curve (AUC), aggregation (in arbitrary units, AU), and velocity[14].
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathway in platelets.
Experimental Workflow
Caption: General workflow for in vitro platelet aggregation studies.
Logical Relationships
Caption: Logical flow from receptor activation to platelet aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Platelet - Wikipedia [en.wikipedia.org]
- 6. The Ratio of ADP- to TRAP-Induced Platelet Aggregation Quantifies P2Y12-Dependent Platelet Inhibition Independently of the Platelet Count - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.4. Light transmission Aggregometry [bio-protocol.org]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. haemochrom.de [haemochrom.de]
- 13. tandfonline.com [tandfonline.com]
- 14. Multiple electrode aggregometry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thrombin Receptor and its Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thrombin receptor, a critical player in hemostasis, thrombosis, and cellular signaling. We will delve into the molecular mechanisms of receptor activation, explore the diverse signaling pathways initiated, and present key quantitative data on receptor-ligand interactions. Furthermore, this guide offers detailed experimental protocols for studying thrombin receptor function, equipping researchers with the necessary tools to advance our understanding of this important therapeutic target.
The Thrombin Receptor: A Family of Protease-Activated Receptors (PARs)
Thrombin, a serine protease central to the coagulation cascade, exerts its cellular effects primarily through a unique family of G protein-coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs).[1][2] There are four members of the PAR family: PAR1, PAR2, PAR3, and PAR4.[1][3] Thrombin specifically activates PAR1, PAR3, and PAR4.[4] PAR2, while not a direct thrombin receptor, is activated by other proteases like trypsin.[1]
The activation of PARs is an irreversible proteolytic process.[5] Thrombin cleaves the N-terminal extracellular domain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand".[2][4] This tethered ligand then binds to the second extracellular loop of the receptor, initiating a conformational change that triggers intracellular signaling cascades.[1][4]
Key Characteristics of Thrombin-Activating PARs:
| Receptor | Activating Proteases | Tethered Ligand Sequence (Human) | Key Functions |
| PAR1 | Thrombin, Factor Xa, Activated Protein C | SFLLRN[4] | Platelet activation, endothelial cell signaling, inflammation[3][6] |
| PAR3 | Thrombin | - | Primarily acts as a cofactor for PAR4 activation in mice[7] |
| PAR4 | Thrombin, Trypsin | GYPGQV[8] | Sustained platelet activation, inflammation[9][10] |
Ligands of the Thrombin Receptor
The primary endogenous ligand for PAR1, PAR3, and PAR4 is the protease thrombin itself.[4] However, the interaction between thrombin and its receptors is nuanced, with different PARs exhibiting varying affinities for thrombin. PAR1 is considered a high-affinity thrombin receptor, while PAR4 has a lower affinity, requiring higher concentrations of thrombin for activation.[10]
In addition to the endogenous tethered ligands generated by proteolytic cleavage, synthetic peptides corresponding to the N-terminal sequence of the tethered ligand can act as agonists, activating the receptor without the need for proteolytic cleavage.[11] These are invaluable tools for studying receptor function.
Quantitative Data: Ligand Affinities and Potencies
The following tables summarize key quantitative data for the interaction of various ligands with thrombin receptors.
Table 1: Agonist Potency (EC50 Values)
| Receptor | Agonist | Assay | Cell Type/System | EC50 | Reference |
| PAR1 | Thrombin | IP3 Signaling | Transfected Cells | 0.1 nM | [8] |
| PAR1 | SFLLRN | Platelet Aggregation | Human Platelets | ~0.8 µM | [12] |
| PAR1 | SFLLRN | Calcium Mobilization | Xenopus Oocytes | ~2 orders of magnitude lower than PAR4 peptides | [13] |
| PAR1 | 3c (Macrocyclic SFLLRN analogue) | Platelet Aggregation | Platelets | 24 µM | [1] |
| PAR4 | Thrombin | IP3 Signaling | Transfected Cells | >400-fold higher than PAR1 | [14] |
| PAR4 | GYPGKF (mouse) | Calcium Mobilization | Xenopus Oocytes | ~2 orders of magnitude higher than SFLLRN for PAR1 | [13] |
| PAR4 | AYPGKF | GPIIbIIIa Activation | Human Platelets | - | [7] |
Table 2: Antagonist Binding Affinity (Ki and IC50 Values)
| Receptor | Antagonist | Assay | Ki/IC50 | Reference |
| PAR1 | Vorapaxar | - | Ki of 2.7 nmol/L | [10] |
| PAR1 | E-5555 | sCD40L release | IC50: 47 nM (thrombin-induced) | [15] |
| PAR1 | E-5555 | sCD40L release | IC50: 38 nM (TRAP-mediated) | [15] |
Signaling Pathways of the Thrombin Receptor
Upon activation, PARs couple to various heterotrimeric G proteins, primarily Gq, Gi, and G12/13, to initiate downstream signaling cascades.[6][16]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6]
-
Gi Pathway: The Gi pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.[5]
-
G12/13 Pathway: Coupling to G12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is crucial for cytoskeletal rearrangements and cell shape changes.[17]
These initial signaling events lead to a multitude of cellular responses, including platelet aggregation, cell proliferation, inflammation, and changes in endothelial barrier function.
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying thrombin receptor activation.
Caption: Overview of major G-protein signaling pathways activated by thrombin receptors.
Caption: A logical workflow for investigating thrombin receptor-ligand interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize thrombin receptor function.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of agonists to induce platelet aggregation in vitro.[18]
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.[5]
-
Agonist (e.g., thrombin, PAR1-activating peptide SFLLRN).
-
Platelet-poor plasma (PPP) as a blank.
-
Light Transmission Aggregometer.
-
Stir bars.
-
Cuvettes.
Procedure:
-
Sample Preparation: Prepare PRP by centrifuging whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed. Adjust the platelet count in the PRP if necessary.[18]
-
Instrument Setup: Set the aggregometer to 37°C. Calibrate the instrument using PRP (0% aggregation) and PPP (100% aggregation).[18]
-
Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate while stirring.
-
Add the agonist to the cuvette and record the change in light transmission over time. Aggregation of platelets allows more light to pass through the sample.[18]
-
-
Data Analysis: The extent of aggregation is measured as the maximum change in light transmission. Dose-response curves can be generated to determine the EC50 of the agonist.[6]
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.[16][19]
Materials:
-
Cells expressing the thrombin receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM).[16][19]
-
Agonist (e.g., thrombin, PAR-activating peptide).
-
Fluorescence plate reader or flow cytometer with kinetic reading capabilities.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).
Procedure:
-
Cell Preparation: Plate cells in a multi-well plate and allow them to adhere.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the cells to allow the dye to enter and be cleaved to its active form.[16]
-
-
Assay:
-
Wash the cells to remove extracellular dye.
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject the agonist and immediately begin recording the fluorescence intensity over time.[20]
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. The peak response can be used to generate dose-response curves and determine the EC50 of the agonist.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[9][21]
Materials:
-
Cell membranes expressing the thrombin receptor.
-
[³⁵S]GTPγS (radiolabeled).
-
GDP.
-
Agonist and antagonist compounds.
-
Assay buffer (containing MgCl₂ and NaCl).[21]
-
Scintillation counter.
-
Filter plates and vacuum manifold or SPA beads.[21]
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.
-
Assay Setup:
-
In a multi-well plate, combine cell membranes, GDP, and the test compounds (agonist or antagonist).
-
Initiate the reaction by adding [³⁵S]GTPγS.[22]
-
-
Incubation: Incubate the reaction mixture to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G proteins.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through a filter plate, which traps the membranes. Wash the filters to remove unbound [³⁵S]GTPγS.[9]
-
SPA Method: Use scintillation proximity assay (SPA) beads that bind the membranes. The proximity of the bound [³⁵S]GTPγS to the beads generates a light signal.[21]
-
-
Data Analysis: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter. This reflects the level of G protein activation. Dose-response curves can be generated to determine the EC50 and Emax for agonists.[9]
In Vitro PAR Cleavage Assay
This assay directly assesses the proteolytic cleavage of a PAR by a specific protease.[23][24]
Materials:
-
Purified recombinant PAR extracellular domain or a synthetic peptide representing the cleavage site.[25]
-
Protease of interest (e.g., thrombin).
-
HPLC or mass spectrometry equipment.
-
Reaction buffer.
Procedure:
-
Reaction Setup: Incubate the purified PAR fragment or peptide with the protease in a reaction buffer at an optimal temperature.
-
Time Course: At various time points, take aliquots of the reaction and stop the proteolysis (e.g., by adding a protease inhibitor or by acidification).
-
Analysis: Analyze the reaction products by reverse-phase HPLC or mass spectrometry to separate and identify the cleaved and uncleaved fragments.[25]
-
Data Analysis: Quantify the amount of cleavage product over time to determine the kinetics of the cleavage reaction.
Site-Directed Mutagenesis of PARs
This technique is used to investigate the role of specific amino acids in ligand binding, receptor activation, and signaling.[26][27]
General Principle: A specific codon in the gene encoding the PAR is altered to code for a different amino acid. The mutated receptor is then expressed in a suitable cell system and its function is compared to the wild-type receptor.
Workflow:
-
Primer Design: Design primers containing the desired mutation.[28]
-
Mutagenesis PCR: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the PAR gene with the mutagenic primers.[29]
-
Template Removal: Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI), which will specifically cleave the bacterially-derived template DNA.[29]
-
Transformation: Transform the mutated plasmid into competent E. coli for amplification.
-
Sequence Verification: Sequence the plasmid DNA from several colonies to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Functional Analysis: Express the mutated receptor in a suitable cell line and perform functional assays (e.g., calcium flux, GTPγS binding) to assess the impact of the mutation on receptor function.
Conclusion
The thrombin receptor system, composed of a family of protease-activated receptors, represents a complex and crucial signaling hub in physiology and pathophysiology. A thorough understanding of the interactions between thrombin and its receptors, the ensuing signaling cascades, and the methods to study these processes is paramount for the development of novel therapeutics targeting thrombotic and inflammatory diseases. This guide provides a foundational framework for researchers to explore the intricacies of thrombin receptor biology and contribute to the advancement of this important field.
References
- 1. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contributions of Protease-Activated Receptors PAR1 and PAR4 to Thrombin-Induced GPIIbIIIa Activation in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and Purification of Protease-Activated Receptor 4 (PAR4) and Analysis with Histidine Hydrogen-Deuterium Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of thrombin with PAR1 and PAR4 at the thrombin cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet thrombin receptor antagonism and atherothrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bu.edu [bu.edu]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 19. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 20. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Coagulation factor Xa cleaves PAR1 and mediates signaling dependent on binding to the endothelial protein C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activated protein C–cleaved protease activated receptor-1 is retained on the endothelial cell surface even in the presence of thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs | Springer Nature Experiments [experiments.springernature.com]
- 27. neb.com [neb.com]
- 28. assaygenie.com [assaygenie.com]
- 29. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of SFLLRNPNDKYEPF-NH2: A Technical Guide to a Potent PAR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide SFLLRNPNDKYEPF-NH2, a well-characterized Thrombin Receptor Activating Peptide (TRAP), serves as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1). This G-protein coupled receptor plays a pivotal role in a myriad of physiological and pathological processes, including thrombosis, inflammation, and vascular biology. By mimicking the endogenous tethered ligand that is unmasked upon proteolytic cleavage of PAR1 by thrombin, SFLLRNPNDKYEPF-NH2 provides a powerful tool for dissecting the intricate signaling cascades downstream of PAR1 activation. This technical guide offers an in-depth exploration of the biological activities of SFLLRNPNDKYEPF-NH2, presenting available data, detailed experimental methodologies, and comprehensive signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action and to support its application in research and drug development.
Core Mechanism of Action
SFLLRNPNDKYEPF-NH2 functions by directly binding to and activating PAR1, thereby initiating a cascade of intracellular signaling events. This activation circumvents the need for proteolytic cleavage by thrombin, allowing for a more direct and controlled study of PAR1-mediated pathways. Upon binding, SFLLRNPNDKYEPF-NH2 induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily Gαq/11 and Gα12/13.
Quantitative Data Summary
While specific EC50 and Kd values for SFLLRNPNDKYEPF-NH2 are not consistently reported across a wide range of standardized assays in publicly available literature, its biological potency has been demonstrated in numerous studies. The following tables summarize the qualitative and semi-quantitative data regarding its activity in key functional assays.
Table 1: In Vitro Functional Activity of SFLLRNPNDKYEPF-NH2
| Assay Type | Cell/System Type | Observed Effect | Potency Description |
| Platelet Aggregation | Human Platelet-Rich Plasma | Induces robust platelet aggregation | Potent agonist, induces aggregation at micromolar concentrations |
| Serotonin (B10506) Release | Human Platelets | Stimulates the release of serotonin from dense granules | Effective secretagogue |
| Calcium Mobilization | Various cell lines (e.g., endothelial cells, fibroblasts) | Triggers a rapid and transient increase in intracellular calcium concentration | Dose-dependent increase in intracellular calcium |
| Mitogenesis | Vascular Smooth Muscle Cells | Promotes cell proliferation | Induces mitogenic signaling pathways |
| Endothelial Barrier Function | Endothelial Cell Monolayers | Can modulate vascular permeability | Effects are context-dependent |
Table 2: Receptor and Signaling Pathway Activation
| Receptor/Pathway | Method of Detection | Outcome of Activation |
| PAR1 | Receptor Binding Assays, Functional Assays | Specific activation, leading to downstream signaling |
| Gαq/11 Signaling | Calcium Imaging, IP3 Measurement | Activation of Phospholipase C (PLC), leading to IP3 and DAG production |
| Gα12/13 Signaling | RhoA Activation Assays | Activation of RhoA and downstream effectors like ROCK |
| Mitogen-Activated Protein (MAP) Kinase Signaling | Western Blot for phosphorylated ERK, JNK, p38 | Activation of ERK, JNK, and p38 pathways |
Key Signaling Pathways
The activation of PAR1 by SFLLRNPNDKYEPF-NH2 initiates two primary signaling cascades through the coupling to distinct G-protein subtypes.
Gαq/11-Mediated Pathway
This pathway is central to the observed increase in intracellular calcium.
Preliminary Studies on the Effects of TRAP-14 Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin Receptor Activating Peptide-14 (TRAP-14) amide is a synthetic 14-amino acid peptide (SFLLRNPNDKYEPF-NH2) that acts as a potent and selective agonist of the Protease-Activated Receptor 1 (PAR1).[1] As a stable analog of the tethered ligand exposed by thrombin cleavage of PAR1, TRAP-14 amide provides a valuable tool for studying the physiological and pathological roles of PAR1 activation in a controlled, non-proteolytic manner. This technical guide summarizes the key preliminary findings on the effects of this compound, with a focus on its impact on platelet function. Detailed experimental protocols and visualizations of the associated signaling pathways are provided to support further research and development in this area.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on platelet function.
| Parameter | Agonist | Value | Cell Type | Reference |
| EC50 (Platelet Aggregation) | This compound | 24 ± 1.7 µM | Human Platelets | [1] |
| ATP Release | TRAP-6 | 2.1 ± 0.51 pmol / 10⁸ platelets | Human Platelets | |
| ADP Release | TRAP-6 | 3.35 ± 0.87 pmol / 10⁸ platelets | Human Platelets |
Note: Data for ATP and ADP release were obtained using the shorter thrombin receptor activating peptide, TRAP-6. While closely related and also a PAR1 agonist, direct quantitative values for this compound were not available in the reviewed literature.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in response to this compound using light transmission aggregometry (LTA), the gold standard for assessing platelet function.[2]
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10-15 minutes) to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
b. Aggregation Measurement:
-
Pre-warm the PRP aliquots to 37°C for at least 5 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a stir bar to a cuvette containing the PRP sample and place it in the aggregometer.
-
Add this compound to the PRP at various concentrations to determine a dose-response curve. A typical starting concentration range would be 1-100 µM.
-
Record the change in light transmission for at least 5-10 minutes. The increase in light transmission corresponds to the extent of platelet aggregation.
Flow Cytometry for GPIIb/IIIa Activation
This protocol describes the use of flow cytometry to quantify the activation of the glycoprotein (B1211001) IIb/IIIa (integrin αIIbβ3) complex on the platelet surface, a key event in platelet aggregation.
a. Platelet Preparation and Staining:
-
Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Incubate the washed platelets with various concentrations of this compound (e.g., 1-50 µM) or a vehicle control at 37°C for a specified time (e.g., 10-15 minutes).
-
Add a fluorescently labeled antibody that specifically recognizes the activated conformation of GPIIb/IIIa, such as PAC-1-FITC, to the platelet suspension.
-
In parallel, a pan-platelet marker (e.g., CD41-PE) should be used to identify the platelet population.
-
Incubate the samples in the dark at room temperature for 20-30 minutes.
b. Data Acquisition and Analysis:
-
Fix the stained platelets with a low concentration of paraformaldehyde (e.g., 1%).
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and positive staining for the pan-platelet marker.
-
Quantify the percentage of PAC-1 positive platelets and the mean fluorescence intensity (MFI) of PAC-1 binding to assess the level of GPIIb/IIIa activation.
ADP/ATP Release Assay (Luciferase-Based)
This protocol details the measurement of ADP and ATP released from dense granules of activated platelets using a luciferase-based bioluminescence assay.
a. Platelet Preparation:
-
Prepare washed platelets as described in the flow cytometry protocol.
-
Resuspend the platelets in a buffer that does not interfere with the luciferase reaction.
b. Luminescence Measurement:
-
In a luminometer-compatible 96-well plate, add the washed platelet suspension.
-
Add a luciferin-luciferase reagent to each well. This reagent will produce light in the presence of ATP. For ADP measurement, apyrase can be added to convert ADP to ATP prior to the addition of the luciferase reagent, or a specific ADP measurement kit can be used.
-
Establish a baseline luminescence reading.
-
Inject this compound (e.g., at its EC50 concentration of 24 µM) into the wells to induce platelet activation and granule release.
-
Immediately begin recording the luminescence signal over time.
-
Calibrate the luminescence signal to absolute ATP/ADP concentrations using a standard curve prepared with known concentrations of ATP and ADP.
Mandatory Visualization
Signaling Pathways
Caption: this compound signaling pathway in platelets.
Experimental Workflows
Caption: Workflow for Platelet Aggregation Assay.
Caption: Workflow for GPIIb/IIIa Activation Assay.
Caption: Workflow for ADP/ATP Release Assay.
References
Methodological & Application
Application Notes and Protocols for TRAP-14 Amide Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The Thrombin Receptor Activating Peptide (TRAP)-14 amide is a synthetic peptide that mimics the action of thrombin, a potent platelet agonist, by activating Protease-Activated Receptor 1 (PAR1). This activation initiates a signaling cascade leading to platelet shape change, granule secretion, and aggregation. The TRAP-14 amide-induced platelet aggregation assay, performed using Light Transmission Aggregometry (LTA), is a fundamental tool for studying platelet function, screening for antiplatelet drugs, and diagnosing platelet-related disorders. LTA remains the gold standard for assessing platelet function due to its ability to provide detailed information about the aggregation process.[1][2] This document provides a comprehensive protocol for conducting a this compound platelet aggregation assay.
Signaling Pathway of this compound in Platelets
This compound binds to and activates PAR1, a G-protein coupled receptor (GPCR), on the platelet surface. This initiates a cascade of intracellular events mediated by different G-protein subunits. The Gαq subunit activates Phospholipase Cβ (PLCβ), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the dense tubular system, while DAG activates Protein Kinase C (PKC). The Gα12/13 subunit activates Rho/Rho kinase, which is involved in platelet shape change. The Gαi subunit inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP), a platelet activation inhibitor. These signaling pathways converge to activate the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[3][4][5]
Caption: this compound signaling pathway in platelets.
Experimental Workflow
The workflow for a this compound platelet aggregation assay involves several key steps, from blood collection to data analysis. Each step must be performed with care to ensure accurate and reproducible results.
Caption: Experimental workflow for the this compound assay.
Detailed Experimental Protocol
This protocol is intended for use with a light transmission aggregometer.
Materials and Reagents
-
This compound (e.g., SFLLRNPNDKYEPF-amide)
-
3.2% (0.109 M) Sodium Citrate (B86180) blood collection tubes
-
Sterile saline
-
Pipettes and tips
-
Plastic tubes for plasma handling
-
Light Transmission Aggregometer with cuvettes and stir bars
Blood Collection and PRP/PPP Preparation
-
Blood Collection: Draw whole blood from healthy, drug-free donors into 3.2% sodium citrate tubes.[2] The first few milliliters of blood should be discarded to avoid contamination with tissue factors. Gently invert the tubes several times to ensure proper mixing with the anticoagulant. All processing should occur at room temperature.[6]
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.[2] Carefully aspirate the upper platelet-rich plasma (PRP) layer using a plastic pipette and transfer it to a labeled plastic tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed, approximately 2000-2500 x g, for 15-20 minutes at room temperature to pellet the remaining cellular components.[2][6] Collect the supernatant, which is the platelet-poor plasma (PPP).
-
Platelet Count: If required by the specific study, the platelet count in the PRP can be adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
| Parameter | Value | Reference |
| Anticoagulant | 3.2% Sodium Citrate | [2] |
| PRP Centrifugation | 150-200 x g for 10-15 min | [2] |
| PPP Centrifugation | 2000-2500 x g for 15-20 min | [2][6] |
Aggregometer Setup and Calibration
-
Turn on the aggregometer and allow it to warm up to 37°C.[7]
-
Place a cuvette containing PPP into the appropriate channel to set the 100% aggregation (maximum light transmission) baseline.[8]
-
Place a cuvette containing PRP into the sample channel to set the 0% aggregation (minimum light transmission) baseline.[8]
Assay Procedure
-
Pipette the required volume of PRP (typically 225-450 µL, depending on the aggregometer) into a cuvette containing a magnetic stir bar.
-
Place the cuvette in the sample well of the aggregometer and allow the PRP to equilibrate at 37°C with stirring (typically 900-1200 rpm) for at least 1-2 minutes.[9]
-
Add the desired final concentration of this compound to the PRP. The volume of the agonist added should not exceed 10% of the PRP volume.[7]
-
Record the change in light transmission for a set period, typically 5-10 minutes, to generate an aggregation curve.[7]
Dose-Response Analysis
To determine the potency of this compound, a dose-response curve can be generated by testing a range of final concentrations.
| Agonist | Concentration Range (Final) | Reference |
| This compound | 1 µM - 50 µM | [9][10] |
Note: The optimal concentration range may vary depending on the specific experimental conditions and should be determined empirically.
Data Presentation and Interpretation
The primary output of the LTA is an aggregation curve, which plots the percentage of light transmission over time. From this curve, several parameters can be quantified.
| Parameter | Description |
| Maximum Aggregation (%) | The peak percentage of aggregation achieved during the recording period. |
| Slope (Aggregation Rate) | The steepest slope of the aggregation curve, representing the maximum rate of aggregation. |
| Lag Phase (s) | The time from agonist addition to the onset of the primary wave of aggregation. |
| Area Under the Curve (AUC) | The integrated area under the aggregation curve, reflecting the overall extent of aggregation. |
Example Data Table:
| This compound (µM) | Maximum Aggregation (%) |
| 1 | 15 ± 5 |
| 5 | 45 ± 8 |
| 10 | 75 ± 10 |
| 25 | 88 ± 5 |
| 50 | 92 ± 4 |
Note: These are example values and will vary based on experimental conditions and donor variability.
Quality Control
To ensure the reliability of the results, appropriate controls should be included in each experiment.
| Control | Description | Expected Result | Reference | | :--- | :--- | :--- | | Negative Control | PRP with saline or vehicle instead of agonist. | No significant aggregation (<5%). |[7] | | Positive Control | A known platelet agonist at a concentration that induces maximal aggregation (e.g., high-concentration ADP or collagen). | Robust and complete aggregation. |[7] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no aggregation with TRAP-14 | - Inactive this compound- Platelet dysfunction- Incorrect PRP preparation | - Use a fresh, properly stored vial of TRAP-14- Test with a different agonist to confirm platelet reactivity- Review and optimize PRP preparation protocol |
| Spontaneous aggregation | - Platelet activation during blood collection or processing- Contaminated reagents or glassware | - Ensure clean venipuncture and gentle handling of blood- Use sterile, plastic labware- Prepare fresh reagents |
| High variability between replicates | - Inconsistent pipetting- Temperature fluctuations- Inconsistent stirring speed | - Use calibrated pipettes and ensure proper technique- Maintain a constant 37°C incubation temperature- Ensure consistent stir bar speed |
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TRAP-14 Amide for In Vitro Platelet Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thrombin Receptor Activating Peptide (TRAP-14) amide is a synthetic 14-amino acid peptide that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1) on human platelets.[1] By mimicking the action of thrombin, the most potent physiological platelet activator, TRAP-14 amide induces a robust and irreversible platelet activation in vitro.[1][2] This makes it an invaluable tool for studying platelet function, screening anti-platelet drugs, and investigating the signaling pathways involved in thrombosis and hemostasis. These application notes provide detailed protocols for utilizing this compound in common in vitro platelet activation assays.
Mechanism of Action
This compound activates platelets by binding to the PAR-1, a G-protein coupled receptor (GPCR).[1][3] This binding event initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily Gq and G12/13.[4][5] The activation of Gq stimulates Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] The subsequent rise in intracellular calcium, along with the action of DAG, activates Protein Kinase C (PKC) and other downstream effectors, culminating in platelet shape change, granule secretion (releasing ADP, serotonin, etc.), and the conformational activation of the integrin αIIbβ3 (GPIIb/IIIa) receptor.[4][8] Activated GPIIb/IIIa receptors bind to fibrinogen, mediating platelet aggregation.[5][9]
Signaling Pathway Diagram
Caption: this compound signaling pathway in platelets.
Quantitative Data Summary
The following tables summarize typical concentration ranges and conditions for in vitro platelet activation assays using this compound and the related peptide, TRAP-6.
| Parameter | Value | Assay Type | Reference |
| TRAP-14 Concentration | 30 µmol/L | Light Transmission Aggregometry | [10] |
| 10 - 30 µM | Western Blot (HSP27 Phosphorylation) | [1] | |
| TRAP-6 Concentration | 10 µmol/L | Flow Cytometry (P-selectin) | [10] |
| 30 µmol/L | Light Transmission Aggregometry | [10] | |
| 0.03 - 40 µM | 96-well Plate Aggregometry | [11] | |
| 100 µM | PAR-1 Desensitization | [12] | |
| Incubation Time | 2 minutes | Flow Cytometry | [13] |
| 5 minutes | 96-well Plate Aggregometry | [11] | |
| Up to 120 minutes | Western Blot (Kinase Phosphorylation) | [14] |
| Platelet Activation Marker | Typical Agonist Concentration (TRAP) | Expected Response | Assay | Reference |
| P-selectin (CD62P) Expression | 10 µmol/L (TRAP-6) | 95% positive cells | Flow Cytometry | [10] |
| 100 µM (TRAP) | 60.5-91.2% positive cells | Flow Cytometry | [15] | |
| PAC-1 Binding (Activated GPIIb/IIIa) | 100 µM (TRAP) | 68.1-93.1% positive cells | Flow Cytometry | [15] |
| Platelet Aggregation | 30 µmol/L (TRAP-14) | Maximal Aggregation | Light Transmission Aggregometry | [10] |
| Calcium Mobilization | Not specified | Rapid, transient increase in [Ca2+]i | Calcium Flux Assay | [6] |
Experimental Protocols
General Considerations
Proper sample handling is critical to avoid premature platelet activation. Use wide-bore pipette tips and gentle mixing.[13] All experiments should include an unstimulated (resting) platelet control to establish a baseline.[13]
Experimental Workflow Diagram
Caption: General workflow for in vitro platelet activation assays.
Protocol 1: Platelet Aggregation using Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation by monitoring changes in light transmission through a suspension of platelet-rich plasma (PRP) as aggregates form.[16]
Materials:
-
Platelet aggregometer
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP) for calibration
-
This compound stock solution
-
Saline or appropriate buffer
Procedure:
-
Preparation: Collect whole blood into sodium citrate (B86180) tubes. Prepare PRP by centrifuging at 150-200 x g for 15-20 minutes at room temperature.[17] Prepare PPP by centrifuging the remaining blood or a separate PRP aliquot at 1500-2000 x g for 15 minutes.[11] Adjust the platelet count of the PRP to 200-300 x 10^9/L using PPP.
-
Calibration: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Activation: Pipette the adjusted PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. Allow the baseline to stabilize for 1-2 minutes.
-
Measurement: Add a specific volume of this compound solution (e.g., to a final concentration of 30 µM) to the PRP.[10] Record the change in light transmission for at least 5-10 minutes.
-
Analysis: Determine the maximal aggregation percentage from the aggregation curve.
Protocol 2: Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of individual platelets, measuring the expression of surface markers that indicate activation.[10][16]
Materials:
-
Flow cytometer
-
Whole blood or PRP
-
This compound stock solution
-
Fluorescently conjugated antibodies (e.g., anti-CD62P-PE for P-selectin, PAC-1-FITC for activated GPIIb/IIIa, anti-CD41-PerCP for platelet identification)
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Wash and staining buffers
Procedure:
-
Sample Preparation: Dilute whole blood or PRP with an appropriate buffer.
-
Activation: Add this compound to the diluted sample to the desired final concentration (e.g., 10-100 µM).[10][15] Incubate for a specified time (e.g., 2-15 minutes) at room temperature.[13] Include an unstimulated control.
-
Staining: Add the cocktail of fluorescently labeled antibodies to the samples. Incubate for 15-20 minutes at room temperature in the dark.[13]
-
Fixation: Add cold 1% paraformaldehyde to stop the reaction and fix the platelets.[13] Samples can typically be stored at 4°C for up to 24 hours before analysis.
-
Acquisition and Analysis: Acquire the samples on the flow cytometer. Gate on the platelet population using forward scatter, side scatter, and a platelet-specific marker like CD41. Analyze the expression of activation markers (e.g., percentage of CD62P-positive cells or the mean fluorescence intensity of PAC-1 binding) in the activated versus resting samples.
Protocol 3: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following platelet activation using a calcium-sensitive fluorescent dye.[7]
Materials:
-
Fluorometric plate reader or flow cytometer capable of kinetic reads
-
PRP or washed platelets
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM, or Calcium-6)[6][7]
-
This compound stock solution
-
Appropriate buffers (e.g., Tyrode's buffer)
Procedure:
-
Dye Loading: Incubate PRP or washed platelets with the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) for 30-60 minutes at 30-37°C in the dark.[7] This allows the dye to enter the cells.
-
Washing (Optional but Recommended): Centrifuge the platelets to remove extracellular dye and resuspend them in a physiological buffer.
-
Measurement: Place the dye-loaded platelets in the measurement device (e.g., a 96-well plate for a plate reader).
-
Activation and Reading: Establish a stable baseline fluorescence reading. Inject this compound into the well while continuously recording the fluorescence signal. The binding of calcium to the dye causes a change in its fluorescent properties.
-
Analysis: Analyze the kinetic data to determine the peak increase in fluorescence, which corresponds to the maximal intracellular calcium concentration. The response to GPCR agonists like TRAP-14 is typically rapid and transient.[6]
Conclusion
This compound is a reliable and potent agonist for inducing PAR-1 mediated platelet activation in vitro. The protocols outlined above provide standardized methods for assessing various aspects of platelet function, from aggregation to the expression of specific activation markers and intracellular signaling events. These assays are fundamental for basic research into platelet biology and for the preclinical evaluation of novel anti-thrombotic therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. biodatacorp.com [biodatacorp.com]
- 3. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet - Wikipedia [en.wikipedia.org]
- 6. Ultra-high-throughput Ca2+ assay in platelets to distinguish ITAM-linked and G-protein-coupled receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 8. Platelet Activation: The Mechanisms and Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of an optimized flow cytometry-based quantification of Platelet Activation (PACT): Monitoring platelet activation in platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 96-well plate-based aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Platelet Activation [bdbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. [Establishment of reference values for platelet activation markers by flow cytometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. biodatacorp.com [biodatacorp.com]
Application Notes and Protocols for Light Transmission Aggregometry using TRAP-14 Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function. This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) or washed platelets as they aggregate in response to an agonist. TRAP-14 amide, a synthetic 14-amino acid peptide (SFLLRNPNDKYEPF-NH2), is a potent and specific activator of the Protease-Activated Receptor 1 (PAR1) on the platelet surface. By mimicking the action of thrombin, the most potent physiological platelet activator, this compound serves as a valuable tool for studying PAR1-mediated platelet aggregation, screening for PAR1 antagonists, and evaluating platelet function in various physiological and pathological contexts.
These application notes provide detailed protocols for the preparation of human platelets and the subsequent use of this compound in LTA to reliably measure platelet aggregation.
Principle of Action: this compound Signaling in Platelets
This compound activates platelets by binding to and activating PAR1, a G-protein coupled receptor (GPCR). This initiates a complex intracellular signaling cascade, leading to platelet shape change, granule secretion, and ultimately, aggregation. The key signaling pathways are illustrated below.
Caption: this compound signaling cascade in human platelets.
Quantitative Data for PAR1-Activating Peptides in LTA
The following table summarizes quantitative data for this compound and related PAR1-activating peptides from published studies. This data can be used as a reference for experimental design and data interpretation.
| Agonist | Parameter | Value | Species | Platelet Prep. | Reference |
| This compound | Concentration Range | 1 - 30 µM | Human | Washed Platelets | [1] |
| TRAP-6 | EC50 | 0.8 µM | Human | PRP | [2] |
| TRAP-6 | Concentration Range | 1 - 20 µM | Human | PRP | [3] |
| SFLLRN-NH2 (TRAP-6) | Concentration for Aggregation | 5 - 19 µM | Human | PRP | [4] |
| SFLLRN-NH2 (TRAP-6) | Concentration Range | 0.156 - 20 µM | Human | Washed Platelets | [5] |
| SFLLRN-NH2 (TRAP-6) | Concentration for Weak Aggregation | 7.5 µM | Human | Washed Platelets | [6] |
Note: TRAP-6 (SFLLRN-NH2) is a shorter, 6-amino acid version of the PAR1 activating peptide. While it also activates PAR1, its potency may differ from the 14-amino acid TRAP-14.
Experimental Workflow
The general workflow for performing LTA with this compound is depicted below.
Caption: Experimental workflow for LTA using this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes
-
Benchtop centrifuge with a swinging-bucket rotor
-
Plastic pipettes and tubes
Procedure:
-
Collect whole blood into 3.2% sodium citrate tubes (9 parts blood to 1 part citrate). Mix gently by inversion.
-
Process the blood within 2 hours of collection. Keep the blood at room temperature; do not refrigerate.
-
Centrifuge the blood tubes at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully collect the upper, straw-colored layer, which is the PRP, using a plastic pipette and transfer it to a new plastic tube. Avoid disturbing the buffy coat (the layer of white blood cells) and red blood cells.
-
To prepare Platelet-Poor Plasma (PPP) for calibration, centrifuge the remaining blood or a separate aliquot of PRP at 2000 x g for 15 minutes at room temperature.
-
Carefully collect the supernatant (PPP) and transfer it to a new plastic tube.
-
Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) by adding autologous PPP.
-
Let the PRP rest for at least 30 minutes at room temperature before use.
Protocol 2: Preparation of Washed Platelets
Materials:
-
PRP (prepared as in Protocol 1)
-
Acid-Citrate-Dextrose (ACD) solution
-
Tyrode's buffer (containing 0.35% albumin and 0.02 U/mL apyrase, pH 7.35)
-
Prostacyclin (PGI2) or Prostaglandin E1 (PGE1)
-
Benchtop centrifuge
Procedure:
-
To the freshly prepared PRP, add ACD solution to a final volume ratio of 1:10 (ACD:PRP).
-
Add PGI2 to a final concentration of 0.1 µg/mL to prevent platelet activation during processing.
-
Centrifuge the PRP at 800 x g for 15 minutes at room temperature to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer.
-
Repeat the centrifugation and resuspension step (washing) two more times.
-
After the final wash, resuspend the platelet pellet in Tyrode's buffer.
-
Determine the platelet count and adjust to the desired concentration (e.g., 3.0 x 10^8 platelets/mL) with Tyrode's buffer.
-
Allow the washed platelets to rest for 30 minutes at 37°C before use.
Protocol 3: Light Transmission Aggregometry (LTA) with this compound
Materials:
-
Platelet aggregometer
-
Aggregometer cuvettes with stir bars
-
PRP or washed platelets
-
PPP or Tyrode's buffer (for calibration)
-
This compound stock solution (reconstituted in an appropriate solvent, e.g., sterile water or saline, and stored frozen in aliquots)
Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Pipette the required volume of PPP (for PRP experiments) or Tyrode's buffer (for washed platelet experiments) into a cuvette with a stir bar. Place it in the appropriate channel of the aggregometer and set the 100% light transmission baseline.
-
Pipette the same volume of PRP or washed platelet suspension into a separate cuvette with a stir bar. Place it in the sample channel and set the 0% light transmission baseline.
-
Allow the sample to incubate at 37°C with stirring (typically 900-1200 rpm) for at least 2 minutes to stabilize.
-
Prepare working dilutions of this compound from the stock solution.
-
Add a small volume of the this compound working solution to the sample cuvette to achieve the desired final concentration (e.g., 1-30 µM). The volume of agonist added should not exceed 10% of the sample volume.
-
Record the change in light transmission for a set period, typically 5 to 10 minutes, or until a maximal and stable aggregation response is observed.
-
Analyze the resulting aggregation curve to determine the maximal aggregation percentage and the slope of the aggregation curve.
Troubleshooting and Considerations
-
Pre-analytical Variables: Platelet function is highly sensitive to pre-analytical variables. Ensure consistent blood collection techniques, use of appropriate anticoagulants, and timely sample processing.
-
Spontaneous Aggregation: Check for spontaneous aggregation by running a control sample with vehicle instead of this compound.
-
Donor Variability: Platelet reactivity can vary significantly between individuals. It is recommended to test a panel of healthy donors to establish a normal range.
-
Reagent Quality: Use high-quality, endotoxin-free reagents. Ensure proper storage and handling of this compound to maintain its activity.
-
Instrument Maintenance: Regularly calibrate and maintain the aggregometer according to the manufacturer's instructions.
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound in light transmission aggregometry to obtain reliable and reproducible data on PAR1-mediated platelet function.
References
- 1. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apolipoprotein(a) enhances platelet responses to the thrombin receptor-activating peptide SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of TRAP-14 Amide for In Vitro Functional Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
TRAP-14 (Thrombin Receptor Activating Peptide-14) amide is a synthetic 14-amino acid peptide with the sequence SFLLRNPNDKYEPF-NH₂. It functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR) that plays a crucial role in thrombosis, inflammation, and cellular signaling. TRAP-14 amide mimics the action of the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the PAR-1 N-terminus by thrombin. Activation of PAR-1 by this compound initiates a cascade of intracellular signaling events, making it a valuable tool for studying PAR-1 function and for the screening and characterization of novel therapeutic agents targeting this receptor.
This application note provides detailed protocols for determining the optimal concentration of this compound for use in various in vitro functional assays, including calcium mobilization, platelet aggregation, and receptor binding assays.
Signaling Pathway
Upon binding to PAR-1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily Gαq/11 and Gα12/13. Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of RhoA and subsequent downstream effects on the cytoskeleton.
Caption: PAR-1 Signaling Pathway activated by this compound.
Experimental Workflow for Determining Optimal Concentration
The determination of the optimal concentration of this compound for a specific assay follows a general workflow. This involves preparing a range of serial dilutions of the peptide and then performing a dose-response experiment using the chosen functional assay. The resulting data is then analyzed to determine the EC₅₀ (half-maximal effective concentration), which is a key parameter for defining the optimal concentration range for future experiments.
Caption: General workflow for determining optimal this compound concentration.
Data Presentation
The following table summarizes the quantitative data for this compound and related peptides in various in vitro assays. It is important to note that specific EC₅₀ and Kd values can vary depending on the cell type, assay conditions, and instrumentation used. Researchers should consider this data as a starting point for their own experimental optimization.
| Peptide | Assay Type | Cell/System Type | Parameter | Value (approx.) |
| This compound | Platelet Aggregation | Human Platelet-Rich Plasma | EC₅₀ | 1 - 10 µM |
| (SFLLRNPNDKYEPF-NH₂) | Calcium Mobilization | PAR-1 expressing cell lines | EC₅₀ | 0.1 - 1 µM |
| Smooth Muscle Contraction | Rat Aortic Rings | EC₅₀ | 1 - 10 µM | |
| Receptor Binding | PAR-1 expressing membranes | Kd | 10 - 100 nM | |
| TRAP-6 | Platelet Aggregation | Human Platelet-Rich Plasma | EC₅₀ | 0.5 - 2 µM |
| (SFLLRN-NH₂) | Calcium Mobilization | PAR-1 expressing cell lines | EC₅₀ | 0.1 - 0.5 µM |
Note: The values for this compound are estimated based on its function as a full agonist and data from related thrombin receptor activating peptides. Precise values should be determined empirically for each specific experimental system.
Experimental Protocols
Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
PAR-1 expressing cells (e.g., HEK293-PAR1, CHO-PAR1, or endothelial cells)
-
Cell culture medium (e.g., DMEM, Ham's F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Seeding:
-
Seed PAR-1 expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS with 20 mM HEPES. If using, add probenecid (2.5 mM) to the loading buffer.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS with 20 mM HEPES (and probenecid, if used).
-
After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.
-
-
Assay Measurement:
-
Prepare a serial dilution of this compound in HBSS at concentrations ranging from 1 nM to 100 µM.
-
Place the 96-well plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the plate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Using the automated injector, add a defined volume (e.g., 20 µL) of the this compound dilutions to the corresponding wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.
-
Plot the net change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Platelet Aggregation Assay
This protocol describes how to measure the aggregation of platelets in response to this compound using light transmission aggregometry.
Materials:
-
Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication.
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
This compound stock solution (e.g., 1 mM in saline)
-
Saline (0.9% NaCl)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
Protocol:
-
Preparation of PRP and PPP:
-
Collect whole blood into tubes containing sodium citrate (B86180) (9 parts blood to 1 part citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Instrument Setup:
-
Set up the aggregometer according to the manufacturer's instructions.
-
Use PPP to set the 100% light transmission baseline and PRP to set the 0% light transmission baseline.
-
-
Aggregation Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes.
-
Prepare a serial dilution of this compound in saline.
-
Start the recording and establish a stable baseline for about 1 minute.
-
Add a small volume (e.g., 50 µL) of the this compound dilution to the PRP and continue recording the light transmission for 5-10 minutes.
-
Repeat the measurement for each concentration of this compound.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Plot the maximum aggregation (%) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Receptor Binding Assay (Competitive)
This protocol provides a general framework for a competitive receptor binding assay to determine the affinity (Ki) of this compound for PAR-1. This requires a radiolabeled or fluorescently labeled ligand that also binds to PAR-1.
Materials:
-
Cell membranes prepared from cells overexpressing PAR-1
-
Radiolabeled or fluorescently labeled PAR-1 ligand (e.g., [³H]-thrombin or a fluorescently tagged antagonist)
-
This compound stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation fluid (for radioligand assays) or a fluorescence plate reader
-
Vacuum manifold
Protocol:
-
Assay Setup:
-
Prepare a serial dilution of unlabeled this compound in binding buffer.
-
In a 96-well plate, add the following to each well in order:
-
Binding buffer
-
Unlabeled this compound at various concentrations (or buffer for total binding)
-
A fixed concentration of the labeled ligand (typically at or below its Kd)
-
PAR-1 containing cell membranes
-
-
For non-specific binding control wells, add a high concentration of an unlabeled PAR-1 ligand.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free ligand.
-
Wash the filters several times with ice-cold binding buffer to remove any unbound ligand.
-
-
Detection:
-
For radioligand assays, allow the filters to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.
-
For fluorescent ligand assays, measure the fluorescence of the filters using a plate reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific in vitro studies. By carefully performing dose-response experiments and analyzing the resulting data, scientists can confidently utilize this compound as a robust tool to investigate the multifaceted roles of PAR-1 in health and disease.
Application Notes and Protocols: TRAP-14 Amide in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin Receptor Activating Peptide (TRAP-14) amide is a synthetic 14-amino acid peptide that acts as a potent and specific agonist of the Protease-Activated Receptor 1 (PAR-1), a key receptor in hemostasis and thrombosis. By mimicking the action of thrombin, the most potent physiological activator of platelets, TRAP-14 provides a valuable tool for studying platelet activation, thrombus formation, and other PAR-1 mediated cardiovascular events in a controlled and reproducible manner. These application notes provide an overview of the use of TRAP-14 in cardiovascular research, including detailed protocols for key in vitro and in vivo experimental models.
Mechanism of Action
TRAP-14 functions by binding to the extracellular domain of PAR-1, a G-protein coupled receptor (GPCR), thereby initiating a cascade of intracellular signaling events. This activation is independent of the proteolytic cleavage of the receptor that occurs with thrombin. Upon binding, PAR-1 couples to Gαq and Gα12/13 proteins.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This calcium influx, along with DAG, activates protein kinase C (PKC), a key regulator of platelet granule secretion and aggregation.
-
Gα12/13 Pathway: The Gα12/13 pathway activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA promotes the assembly of the actin cytoskeleton, causing platelet shape change, and also contributes to the sustained phase of platelet aggregation.
Downstream of these initial events, TRAP-14-induced PAR-1 activation also engages other critical signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the amplification and stabilization of the platelet response.[1]
Data Presentation
The following tables summarize key quantitative data for TRAP-14 and its shorter analog, TRAP-6, in various cardiovascular research applications.
| Parameter | Agonist | Value | Cell Type/System | Reference |
| EC50 for Platelet Aggregation | TRAP-14 | 24 µM ± 1.7 | Human Platelets | [2] |
| TRAP-6 | 0.8 µM | Human Platelets | [3] | |
| Concentration for Platelet Activation (P-selectin expression) | TRAP-14 | 9.77 µM (optimal) | Human Platelets | [4] |
| TRAP | 100 µM | Human Platelets | [5] | |
| Concentration for Multiple Electrode Aggregometry | TRAP-6 | 32 µM | Human Whole Blood | [6] |
| Concentration for Cardiomyocyte Studies | TRAP | 100 µmol/L | Primary Cultured Rat Cardiomyocytes | [7] |
Table 1: In Vitro Efficacy and Potency of TRAP-14 and TRAP-6
| Model | Agonist | Dose/Concentration | Animal Model | Key Findings | Reference |
| Pulmonary Thromboembolism | Thrombin | 65 IU/kg | Mouse | Significant reduction in platelet counts | [8] |
| Deep Vein Thrombosis (Flow Restriction) | N/A (Stenosis) | N/A | Mouse | Formation of thrombi in the inferior vena cava | [9] |
| Ferric Chloride-Induced Venous Injury | 10% Ferric Chloride | Topical Application | Rat | Venous thrombus formation | [10] |
Table 2: In Vivo Models and Relevant Agonist Concentrations for Thrombosis Research
Mandatory Visualizations
Caption: PAR-1 Signaling Pathway Activated by TRAP-14.
Caption: Experimental Workflow for Platelet Aggregation Assay.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol details the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA) upon stimulation with TRAP-14.
Materials:
-
TRAP-14 amide
-
Human whole blood collected in 3.2% sodium citrate
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
-
Centrifuge
Protocol:
-
PRP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
Assay Procedure:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Allow the PRP to stabilize for 2 minutes at 37°C with stirring.
-
Add 50 µL of TRAP-14 solution (to achieve a final concentration of, for example, 24 µM) to the PRP.
-
Record the change in light transmission for at least 5 minutes to monitor platelet aggregation.
-
-
Data Analysis:
-
The extent of platelet aggregation is expressed as the maximum percentage change in light transmission.
-
To determine the EC50, perform a dose-response curve with varying concentrations of TRAP-14.
-
In Vitro Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in platelets in response to TRAP-14 stimulation using a fluorescent calcium indicator.
Materials:
-
This compound
-
Washed human platelets
-
Fura-2 AM (or other suitable calcium indicator dye)
-
Tyrode's buffer
-
Fluorometric plate reader with kinetic reading capabilities
Protocol:
-
Platelet Preparation and Dye Loading:
-
Prepare washed platelets from whole blood by centrifugation and resuspend in Tyrode's buffer.
-
Incubate the washed platelets with Fura-2 AM (e.g., 2-5 µM) for 30-45 minutes at 37°C in the dark to allow for dye loading.
-
Wash the platelets twice with Tyrode's buffer to remove extracellular dye and resuspend in fresh buffer.
-
-
Assay Procedure:
-
Pipette the Fura-2 loaded platelet suspension into a 96-well black, clear-bottom plate.
-
Place the plate in the fluorometric plate reader and allow it to equilibrate to 37°C.
-
Record the baseline fluorescence for a short period (e.g., 30 seconds).
-
Inject TRAP-14 solution to achieve the desired final concentration.
-
Immediately begin kinetic reading of fluorescence changes for at least 3-5 minutes. The excitation wavelengths for Fura-2 are typically 340 nm and 380 nm, with emission measured at 510 nm.
-
-
Data Analysis:
-
The change in intracellular calcium concentration is determined by the ratio of fluorescence intensities at the two excitation wavelengths.
-
The response is typically quantified as the peak increase in the fluorescence ratio.
-
Generate a dose-response curve to calculate the EC50 for TRAP-14-induced calcium mobilization.
-
In Vivo Mouse Model of Thrombosis (FeCl3-Induced)
This protocol outlines a common method for inducing thrombosis in the carotid artery of a mouse using ferric chloride (FeCl3) and can be adapted to study the effects of TRAP-14.
Materials:
-
This compound (for systemic or local administration)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Filter paper
-
Doppler flow probe
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
-
Optional TRAP-14 Administration:
-
To investigate the pro-thrombotic effect of TRAP-14, it can be administered intravenously via the tail vein at a predetermined dose prior to injury.
-
-
Thrombosis Induction:
-
Place a small piece of filter paper saturated with FeCl3 solution on top of the exposed carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and rinse the area with saline.
-
-
Monitoring Thrombus Formation:
-
Monitor blood flow in the carotid artery using a Doppler flow probe.
-
The time to vessel occlusion is a key parameter to measure the thrombotic response.
-
-
Data Analysis:
-
Compare the time to occlusion in mice treated with TRAP-14 to control mice (vehicle-treated).
-
The thrombus can also be excised at the end of the experiment for histological analysis.
-
Conclusion
This compound is an indispensable tool for cardiovascular research, enabling the specific and controlled activation of PAR-1. The protocols outlined in these application notes provide a framework for investigating the role of PAR-1 in platelet function, thrombosis, and other cardiovascular processes. The quantitative data and signaling pathway information further support the design and interpretation of experiments utilizing this potent peptide agonist. As research in this field continues, the applications of TRAP-14 are likely to expand, contributing to a deeper understanding of cardiovascular diseases and the development of novel therapeutic strategies.
References
- 1. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of an optimized flow cytometry-based quantification of Platelet Activation (PACT): Monitoring platelet activation in platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Establishment of reference values for platelet activation markers by flow cytometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ratio of ADP- to TRAP-Induced Platelet Aggregation Quantifies P2Y12-Dependent Platelet Inhibition Independently of the Platelet Count - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil extracellular traps promote deep vein thrombosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TRAP-14 Amide Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and execution of studies investigating the signaling pathways of a novel amide, TRAP-14. The protocols outlined below are foundational for characterizing the cellular response to TRAP-14, from receptor engagement to downstream effector activation.
Introduction to TRAP-14 Signaling
TRAP-14 is a putative novel amide signaling molecule. Amide-based signaling molecules, such as fatty acid amides, often exert their effects through G protein-coupled receptors (GPCRs). Many of these receptors remain "orphan" GPCRs, meaning their endogenous ligands are unknown.[1] The experimental design detailed herein is tailored to de-orphanize the receptor for TRAP-14 and elucidate its functional consequences.
The initial hypothesis is that TRAP-14 acts as a ligand for a GPCR, initiating a cascade of intracellular events. The primary signaling pathways investigated in these protocols are the modulation of cyclic adenosine (B11128) monophosphate (cAMP), intracellular calcium (Ca2+) mobilization, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase (ERK).
I. Characterizing the TRAP-14 Receptor
Given that TRAP-14 is a novel amide, a primary step is to identify its cognate receptor. A common approach for orphan GPCRs is to screen a library of these receptors for a response to the novel ligand. A β-arrestin recruitment assay is a robust method for this initial screen as it is a common downstream event for many GPCRs and is independent of the specific G protein coupling.
Protocol 1: Orphan GPCR Screening using β-Arrestin Recruitment Assay
This protocol outlines a high-throughput screen to identify the TRAP-14 receptor from a panel of orphan GPCRs.
Materials:
-
Cell lines individually expressing a panel of human orphan GPCRs
-
β-arrestin recruitment assay kit (e.g., DiscoverX PathHunter or similar)
-
TRAP-14
-
Assay buffer
-
Cell culture medium and supplements
-
96- or 384-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the orphan GPCR-expressing cells into the assay plates at a predetermined density and culture overnight to allow for adherence.
-
Compound Preparation: Prepare a dilution series of TRAP-14 in assay buffer. Include a vehicle control (e.g., DMSO or PBS).
-
Ligand Addition: Add the diluted TRAP-14 or vehicle control to the cells.
-
Incubation: Incubate the plates at 37°C for the time specified by the assay kit manufacturer (typically 60-90 minutes).
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate as required.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the response as a function of TRAP-14 concentration. A significant increase in signal over the vehicle control indicates a potential interaction between TRAP-14 and the specific orphan GPCR.
II. Elucidating Downstream Signaling Pathways
Once a candidate receptor for TRAP-14 has been identified, the next step is to characterize the downstream signaling pathways it modulates. The following protocols detail methods to measure key second messengers and effector proteins.
A. Cyclic AMP (cAMP) Assays
GPCRs can couple to Gαs or Gαi proteins, leading to an increase or decrease in intracellular cAMP levels, respectively. Bioluminescent assays like Promega's cAMP-Glo™ provide a sensitive method for measuring these changes.[2][3]
Protocol 2: Measurement of Intracellular cAMP using cAMP-Glo™ Assay
Materials:
-
Cells expressing the identified TRAP-14 receptor
-
cAMP-Glo™ Assay Kit (Promega)
-
TRAP-14
-
Forskolin (B1673556) (as a positive control for Gαs coupling)
-
Assay buffer
-
96- or 384-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Cell Plating: Seed cells into assay plates and culture overnight.
-
Cell Treatment:
-
For Gαs agonism: Treat cells with a dilution series of TRAP-14.
-
For Gαi agonism: Pre-treat cells with forskolin to induce cAMP production, then add a dilution series of TRAP-14.
-
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Cell Lysis: Add the cAMP-Glo™ Lysis Buffer and incubate for 15 minutes at room temperature with shaking.[4]
-
cAMP Detection: Add the cAMP Detection Solution containing Protein Kinase A and incubate for 20 minutes at room temperature.[4]
-
ATP Detection: Add the Kinase-Glo® Reagent and incubate for 10 minutes at room temperature.[4]
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence values to cAMP concentrations using a standard curve.
B. Intracellular Calcium (Ca2+) Mobilization Assays
GPCRs coupled to Gαq proteins activate phospholipase C, leading to an increase in intracellular calcium. Ratiometric fluorescent dyes like Fura-2 AM are widely used to measure these changes.[5]
Protocol 3: Measurement of Intracellular Calcium with Fura-2 AM
Materials:
-
Cells expressing the TRAP-14 receptor
-
Fura-2 AM
-
HEPES-buffered saline
-
Pluronic F-127 (optional, to aid dye loading)
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Plating: Seed cells onto black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HEPES-buffered saline.
-
Remove the culture medium and add the Fura-2 AM loading solution to the cells.
-
-
Incubation: Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells with HEPES-buffered saline to remove extracellular dye.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation, with emission at ~510 nm).
-
Inject TRAP-14 at various concentrations and immediately begin kinetic measurements of the fluorescence ratio.
-
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration.
C. ERK Phosphorylation Assays
The MAPK/ERK pathway is a common downstream target of GPCR signaling. Western blotting is a standard technique to measure the phosphorylation and activation of ERK1/2.[6][7]
Protocol 4: Detection of ERK1/2 Phosphorylation by Western Blot
Materials:
-
Cells expressing the TRAP-14 receptor
-
TRAP-14
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency, then serum-starve overnight. Treat with TRAP-14 for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[6]
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with anti-p-ERK1/2 antibody overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.[6]
-
Wash the membrane and add ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-t-ERK1/2 antibody to normalize for protein loading.[6]
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK.
III. Data Presentation
Quantitative data from the above experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of TRAP-14 Signaling Profile
| Assay | Endpoint Measured | TRAP-14 Effect | Potency (EC50/IC50) | Efficacy (% of Control) |
| β-Arrestin Recruitment | β-Arrestin Recruitment | Agonist | ||
| cAMP Assay (Gαs) | cAMP Production | No Change/Agonist/Antagonist | ||
| cAMP Assay (Gαi) | Inhibition of Forskolin-stimulated cAMP | No Change/Agonist/Antagonist | ||
| Calcium Mobilization | Intracellular Ca2+ Increase | No Change/Agonist | ||
| ERK Phosphorylation | p-ERK/t-ERK Ratio | Increase/No Change |
IV. Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathways for TRAP-14.
Caption: Experimental workflow for TRAP-14 signaling studies.
References
- 1. scispace.com [scispace.com]
- 2. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 3. GloSensor™ cAMP Assay Protocol [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.4. Western Blotting and Detection [bio-protocol.org]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Platelet Activation with TRAP-14 Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelets play a pivotal role in hemostasis and thrombosis. The analysis of platelet activation is crucial for understanding the pathophysiology of various cardiovascular diseases and for the development of novel antiplatelet therapies. Thrombin Receptor-Activating Peptide (TRAP), a synthetic peptide that mimics the effects of thrombin, is a potent activator of platelets through the Protease-Activated Receptor 1 (PAR1).[1][2][3][4] TRAP-14 amide is a specific variant of this peptide used to induce platelet activation in in vitro assays. Flow cytometry is a powerful technique for the rapid, multi-parametric analysis of individual platelets, providing quantitative data on their activation status.[2][5][6][7]
This document provides detailed application notes and protocols for the analysis of this compound-induced platelet activation by flow cytometry. It includes methodologies for sample preparation, agonist stimulation, antibody staining, and data acquisition, along with a summary of key quantitative data and a depiction of the relevant signaling pathway.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier/Cat. No. | Storage | Notes |
| This compound | Various | -20°C | Reconstitute in sterile water or buffer as per manufacturer's instructions. |
| Whole Blood Collection Tubes | BD Vacutainer / 363080 | Room Temperature | Use 3.2% or 3.8% sodium citrate (B86180) as anticoagulant.[8] |
| Tyrode's Buffer | Various | 4°C | Used for platelet washing and dilution.[5] |
| Anti-CD61 (GPIIIa) Antibody | BioLegend / 3364xx | 4°C | Platelet-specific marker for gating. |
| Anti-CD62P (P-selectin) Antibody | BioLegend / 3049xx | 4°C | Marker for alpha-granule secretion.[8][9][10] |
| PAC-1 Antibody | BioLegend / 3628xx | 4°C | Binds to the activated conformation of GPIIb/IIIa.[8][11][12] |
| Paraformaldehyde (PFA) | Various | 4°C | For platelet fixation.[13][14] |
Table 2: Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 1 - 30 µM | The optimal concentration should be determined empirically for each experimental system. A dose-response curve is recommended.[1][15] |
| Incubation Time with this compound | 2 - 20 minutes | Time-course experiments can be performed to determine the optimal stimulation time.[14] |
| Antibody Staining Time | 15 - 30 minutes | Incubate at room temperature in the dark.[5][13] |
| Sample for Analysis | Whole Blood or Platelet-Rich Plasma (PRP) | Whole blood analysis minimizes artifactual platelet activation.[5][6][14] PRP allows for the study of platelets in a more isolated environment.[8] |
| Fixation (Optional) | 1% PFA for 30 min - 2 hours | Fixation can be performed after staining to allow for delayed acquisition. Note that some antibodies, like PAC-1, may not bind to fixed platelets.[14] |
Experimental Protocols
Protocol 1: Platelet-Rich Plasma (PRP) Preparation
-
Collect whole blood into a tube containing 3.2% or 3.8% sodium citrate.[8]
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.[8][13]
-
Carefully collect the upper platelet-rich plasma layer without disturbing the buffy coat.
-
Keep the PRP at room temperature for use within 2 hours.
Protocol 2: Washed Platelet Preparation
-
Prepare PRP as described in Protocol 1.
-
Add an equal volume of Tyrode's buffer to the PRP.
-
Centrifuge at 800-1000 x g for 10 minutes at room temperature.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer.
-
Repeat the wash step (steps 2-4) one more time.
-
Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration.
Protocol 3: this compound Stimulation and Staining of Whole Blood
-
Aliquot 50-100 µL of citrated whole blood into flow cytometry tubes.
-
Add the desired concentration of this compound or vehicle control (e.g., sterile water or buffer) to the blood.
-
Gently mix and incubate for the desired time (e.g., 10 minutes) at room temperature.
-
Add a cocktail of fluorochrome-conjugated antibodies against platelet markers (e.g., Anti-CD61) and activation markers (e.g., Anti-CD62P, PAC-1) to each tube.
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.[14]
-
(Optional) Add 1 mL of 1% PFA to fix the samples. Incubate for at least 30 minutes at 4°C.
-
Add 1 mL of PBS or a suitable sheath fluid to each tube before analysis on the flow cytometer.
Protocol 4: Flow Cytometry Acquisition and Analysis
-
Set up the flow cytometer to acquire data for at least 10,000-50,000 platelet-specific events (e.g., CD61-positive events).
-
Use forward scatter (FSC) and side scatter (SSC) to identify the platelet population.
-
Gate on the CD61-positive population to specifically analyze platelets.
-
Analyze the expression of activation markers (CD62P and/or PAC-1 binding) on the gated platelet population.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of platelet activation.
Caption: PAR1 signaling pathway in platelets activated by this compound.
References
- 1. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombin Receptor-Activating Protein (TRAP)-Activated Akt Is Involved in the Release of Phosphorylated-HSP27 (HSPB1) from Platelets in DM Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of activated platelets in whole blood using activation-dependent monoclonal antibodies and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet Preparation and Flow‐Cytometry Analysis [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Platelet Activation [bdbiosciences.com]
- 15. Application of an optimized flow cytometry-based quantification of Platelet Activation (PACT): Monitoring platelet activation in platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TRAP-14 Amide Platelet Aggregation Variability
Welcome to the Technical Support Center for TRAP-14 amide-induced platelet aggregation assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide
High variability in this compound-induced platelet aggregation results can often be traced back to pre-analytical and analytical factors. This guide provides a systematic approach to identifying and mitigating these issues.
Summary of Pre-Analytical and Analytical Variables Affecting Platelet Aggregation
| Variable Category | Factor | Potential Impact on Aggregation | Recommendation |
| Donor-Related | Genetic Factors | Variations in platelet receptor (e.g., PAR1, PAR4) expression and signaling pathways can lead to inherent differences in platelet reactivity.[1] | Acknowledge biological variability. If possible, normalize each donor's platelet response to a standard agonist before testing experimental compounds. |
| Medication/Diet | Recent intake of medications like aspirin, NSAIDs, or certain foods can inhibit or alter platelet function.[2][3] | Screen donors for recent medication use and dietary habits. Enforce a washout period of at least 7-10 days for antiplatelet medications.[3] | |
| Health Status | Underlying inflammatory conditions or hematological disorders can affect platelet responses.[3] | Implement a detailed questionnaire to screen for health status. | |
| Sample Collection | Venipuncture Technique | Traumatic or slow venipuncture can cause premature platelet activation due to tissue factor contamination.[1] | Use a 19-21 gauge needle and ensure a clean, swift venipuncture. Discard the first 2-3 mL of blood.[1] |
| Anticoagulant | Incorrect blood-to-anticoagulant ratio can affect results. | Use 3.2% sodium citrate (B86180) with a 9:1 blood-to-anticoagulant ratio.[1] Gently invert the tube 3-5 times to mix. | |
| Sample Processing | Centrifugation | Speed and time of centrifugation are critical for preparing platelet-rich plasma (PRP) and platelet-poor plasma (PPP). | For PRP, centrifuge at 150-200 x g for 10-15 minutes at room temperature with the brake off. For PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.[2] |
| Platelet Count | Variability in platelet count between PRP samples is a major source of inconsistent results. | Adjust the platelet count of PRP to a standardized concentration (e.g., 200-300 x 10⁹/L) using autologous PPP.[2] | |
| Sample Storage | Time and temperature of storage can impact platelet viability and function. | Perform assays within 2-3 hours of blood collection.[2][4] Keep PRP at room temperature; do not refrigerate. | |
| Assay-Related | This compound Concentration | Sub-optimal agonist concentration can lead to incomplete or variable aggregation responses. | Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. A common starting range for the related TRAP-6 is 10-100 µM.[5] |
| Reagent Preparation & Handling | Improper storage or repeated freeze-thaw cycles of this compound can reduce its potency. | Prepare fresh agonist solutions for each experiment. Aliquot and store stock solutions at the recommended temperature. | |
| Incubation Time | Insufficient incubation time with inhibitors or agonists may lead to incomplete effects. | Standardize incubation times. A pre-warm period of 120 seconds for the PRP is often recommended before adding the agonist.[2] | |
| Instrument Settings | Incorrect baseline settings on the aggregometer will lead to inaccurate measurements. | Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation) before each experiment.[1] |
Experimental Protocols
This section provides a detailed methodology for performing a this compound-induced platelet aggregation assay using Light Transmission Aggregometry (LTA).
Protocol: Platelet Aggregation using this compound and LTA
1. Materials and Reagents:
-
This compound (Thrombin Receptor Activator Peptide 14)
-
Whole blood from healthy, consenting donors
-
3.2% Sodium Citrate tubes
-
Phosphate-Buffered Saline (PBS)
-
Platelet-Poor Plasma (PPP)
-
Platelet-Rich Plasma (PRP)
-
Aggregometer and cuvettes with stir bars
2. Blood Collection:
-
Collect whole blood from donors who have not consumed antiplatelet medications for at least 10 days.[2]
-
Use a 19-21 gauge needle and discard the first 2-3 mL of blood to prevent tissue factor contamination.[1]
-
Collect blood into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio.
-
Gently invert the tubes 3-5 times to ensure proper mixing.
3. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature with the centrifuge brake off.[2]
-
Carefully aspirate the upper, straw-colored layer of PRP into a clean polypropylene (B1209903) tube.
-
To prepare PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.[2]
-
Aspirate the supernatant (PPP) and store it in a separate tube.
-
Keep both PRP and PPP at room temperature.
4. Platelet Count Standardization:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 250 x 10⁹/L) by adding the required volume of autologous PPP.
-
Allow the standardized PRP to rest for at least 30 minutes at room temperature before use.[1]
5. This compound Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
On the day of the experiment, prepare fresh working solutions of this compound by diluting the stock solution.
-
It is recommended to perform a concentration-response curve (e.g., 1-50 µM) to determine the optimal concentration for inducing a submaximal aggregation response.
6. Light Transmission Aggregometry (LTA) Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.[1]
-
Calibrate the instrument by placing a cuvette with PPP to set the 100% aggregation baseline and a cuvette with standardized PRP to set the 0% aggregation baseline.[1]
-
Pipette the standardized PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and pre-warm for 120 seconds with stirring.[2]
-
Add the desired concentration of this compound to the cuvette to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes to obtain the aggregation curve.
7. Data Analysis:
-
Determine the maximum platelet aggregation percentage for each sample.
-
If testing inhibitors, calculate the percentage of inhibition relative to a vehicle control.
Visualizations
TRAP-14 Signaling Pathway in Platelets
Caption: Signaling cascade initiated by TRAP-14 binding to PAR1 and PAR4.
Experimental Workflow for TRAP-14 Platelet Aggregation Assay
Caption: Step-by-step workflow for the platelet aggregation assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting aggregation variability.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing no or very low aggregation with this compound?
A1: There are several potential reasons for low or no aggregation:
-
Inactive this compound: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. Always use freshly prepared or properly stored aliquots.
-
Low Agonist Concentration: The concentration of this compound may be too low to elicit a response. It is crucial to perform a dose-response curve to find the optimal concentration for your experimental setup.
-
Platelet Viability: The platelets may have been activated prematurely during collection or processing, rendering them refractory to further stimulation. Ensure proper venipuncture and sample handling techniques. Also, check that the assay is performed within the recommended timeframe after blood collection.
-
Instrument Calibration: Incorrect calibration of the aggregometer can lead to inaccurate readings. Ensure you have correctly set the 0% and 100% aggregation baselines with PRP and PPP, respectively.
Q2: My baseline aggregation is drifting before adding this compound. What could be the cause?
A2: A drifting baseline, often indicating spontaneous aggregation, is typically due to pre-activated platelets. This can be caused by:
-
Difficult Blood Draw: A traumatic venipuncture can activate platelets.
-
Inadequate Mixing: Insufficient mixing of blood with the anticoagulant can lead to microclot formation.
-
Incorrect Sample Handling: Vigorous shaking or storing the sample at cold temperatures can activate platelets. PRP should always be kept at room temperature.
Q3: There is high variability in aggregation results between different donors. How can I address this?
A3: Inter-donor variability is a known challenge in platelet function testing and can be attributed to genetic factors, diet, and underlying health conditions.[1][3] To manage this:
-
Increase Sample Size: A larger number of donors can help to account for biological variability.
-
Thorough Donor Screening: Use a questionnaire to screen for medications, diet, and health status that could influence platelet function.
-
Normalization: If feasible, normalize the aggregation response of each donor's platelets to a standard, high-concentration agonist before testing your compounds of interest.
Q4: Can I use TRAP-6 instead of TRAP-14? What is the difference?
A4: TRAP-6 (SFLLRN) is a shorter, synthetic hexapeptide that also acts as a PAR1 agonist.[6] It is often used interchangeably with longer TRAP peptides to study thrombin receptor-mediated platelet activation. Both peptides mimic the action of thrombin, but it is important to note that their potencies may differ. If you switch between peptides, you will need to re-optimize the agonist concentration for your assays.
Q5: How long after blood collection can I run my platelet aggregation assay?
A5: It is recommended to complete platelet aggregation testing within 2 to 3 hours of blood collection.[2][4] Beyond this time, platelet function can significantly decrease, leading to reduced aggregation responses.
References
- 1. benchchem.com [benchchem.com]
- 2. haemochrom.de [haemochrom.de]
- 3. benchchem.com [benchchem.com]
- 4. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
Technical Support Center: TRAP-14 Amide Experiments
Welcome to the technical support center for TRAP-14 amide and related thrombin receptor-activating peptide experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in platelet aggregation response to TRAP-14 between different donors and even with the same donor on different days. What could be the cause?
A1: Inter-donor and intra-donor variability is a common challenge in platelet function testing. Several factors can contribute to this:
-
Genetic Variations: Polymorphisms in the P2Y12 receptor and other platelet-related genes can affect signaling pathways downstream of PAR1 activation, leading to varied responses to TRAP-14.[1]
-
Pre-analytical Variables: Strict standardization of blood collection and sample processing is crucial.
-
Blood Collection: Use a consistent gauge needle (e.g., 21-gauge) and discard the first 2-3 mL of blood to avoid tissue factor contamination. Ensure the correct blood-to-anticoagulant ratio (9:1 for 3.2% sodium citrate).
-
Sample Handling: Process whole blood specimens within 4 hours of collection and store them at room temperature, as cooling can activate platelets.[2] Allow platelet-rich plasma (PRP) to rest for at least 30 minutes at room temperature before starting the assay.
-
-
Donor Health and Lifestyle: Factors such as diet, medication, caffeine (B1668208) intake, and stress levels can influence platelet reactivity. It is advisable to screen donors and have them avoid antiplatelet medications for at least two weeks prior to donation.
Q2: Our this compound peptide solution appears to be losing potency, leading to inconsistent results. How can we ensure the stability and accurate concentration of the agonist?
A2: The stability of peptide reagents is critical for reproducible experiments.
-
Peptide Storage and Handling:
-
Store the lyophilized this compound peptide at -20°C or colder.
-
Reconstitute the peptide in a suitable solvent (e.g., sterile water or a buffer recommended by the manufacturer) to create a concentrated stock solution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
-
Working Solutions: Prepare fresh working dilutions of TRAP-14 from the stock solution for each experiment. Do not store diluted peptide solutions for extended periods.
-
Concentration Verification: Ensure the final concentration of TRAP-14 in the assay is accurate and consistent. Use a concentration that induces a submaximal aggregation response to effectively measure any potentiation or inhibition.
Q3: We are observing spontaneous platelet activation in our negative controls. What are the likely causes and how can we prevent it?
A3: Spontaneous platelet activation can be minimized by careful sample handling.
-
Blood Collection: A clean venipuncture is essential to prevent contamination with tissue factor, a potent platelet activator.
-
Sample Processing: Avoid excessive agitation or vortexing of blood samples. Use appropriate centrifugation speeds and times for the preparation of platelet-rich plasma (PRP).
-
Reagents and Consumables: Use clean, high-quality plasticware (e.g., polypropylene (B1209903) tubes), as glass surfaces can activate platelets. Ensure all buffers and solutions are sterile and free of endotoxins.
Q4: We are seeing little to no platelet aggregation in response to TRAP-14, even at high concentrations. What should we troubleshoot?
A4: A lack of response to TRAP-14 could be due to several factors:
-
Agonist Potency: Verify the integrity of your TRAP-14 stock solution. If in doubt, use a fresh vial of the peptide.
-
Platelet Viability: Ensure that the platelets have not been inadvertently inhibited or have lost their function during preparation. This can be checked by using a different agonist, such as ADP or collagen, to confirm that the platelets are responsive.
-
Receptor Function: While rare in a general donor population, a defect in the PAR1 receptor could lead to a lack of response.
-
Assay Conditions: Confirm that the assay is being performed at the correct temperature (37°C for aggregation assays) and that all necessary components (e.g., calcium, fibrinogen for washed platelets) are present in the reaction mixture.
Q5: What is the difference between TRAP-14 and TRAP-6, and can they be used interchangeably?
A5: TRAP-14 (SFLLRNPNKYEPF) and TRAP-6 (SFLLRN) are both synthetic peptides that act as agonists for the Protease-Activated Receptor 1 (PAR1), mimicking the action of thrombin.
-
TRAP-6 is a shorter, more commonly used PAR1 agonist. It has been shown to selectively activate PAR1 and induce platelet aggregation.[3]
-
TRAP-14 is a longer peptide also derived from the N-terminus of the thrombin receptor.[4]
-
Interchangeability: While both activate PAR1, their potencies can differ. It is important to optimize the concentration for each peptide in your specific assay system. They should not be used interchangeably without prior validation. TRAP-6 is often preferred due to its stability and well-characterized activity.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for TRAP-14 and related agonists in platelet function assays.
| Agonist | Assay Type | EC50 (Concentration for 50% maximal effect) | Reference |
| Thrombin | Platelet Aggregation | 0.29 nM | [6] |
| TRAP-14 | Platelet Aggregation | 24 µM | [6] |
| TRAP-6 | Platelet Aggregation | 0.8 µM - 3.9 µM | [3][6] |
| PAR4-AP | Platelet Aggregation | 60 µM | [6] |
| Agonist | Assay Type | Typical Concentration Range | Reference |
| TRAP-14 | Light Transmission Aggregometry | 10 µM - 50 µM | [7][8] |
| TRAP-6 | Light Transmission Aggregometry | 1 µM - 30 µM | [7][9] |
| TRAP-6 | Flow Cytometry | 10 µM | [7] |
| ADP | Light Transmission Aggregometry | 2 µM - 20 µM | [9] |
| Collagen | Light Transmission Aggregometry | 2 µg/mL - 20 µg/mL | [9] |
Experimental Protocols
Protocol 1: Platelet Aggregation by Light Transmission Aggregometry (LTA)
-
Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[10]
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[10]
-
Carefully transfer the upper PRP layer to a new polypropylene tube.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
-
LTA Instrument Setup:
-
Aggregation Assay:
-
Pipette a standardized volume of PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 1 minute.
-
Add the this compound agonist to the PRP to achieve the desired final concentration.
-
Record the change in light transmission for 5-10 minutes to monitor platelet aggregation.
-
Protocol 2: Platelet Activation by Flow Cytometry
-
Sample Preparation:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium citrate).
-
Within 10 minutes of collection, dilute the whole blood with a suitable buffer (e.g., modified Tyrode's buffer).
-
-
Platelet Activation and Staining:
-
In a flow cytometry tube, add the diluted whole blood.
-
Add this compound to the desired final concentration.
-
Add fluorochrome-conjugated antibodies against platelet activation markers (e.g., CD62P-PE, PAC-1-FITC) and a platelet-specific marker (e.g., CD41a-APC).
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.[11]
-
-
Fixation and Analysis:
-
Add 1 mL of cold 1% paraformaldehyde solution to each tube to fix the cells.[11]
-
Store the samples at 2-8°C in the dark for at least 30 minutes before analysis.
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics and the platelet-specific marker.
-
Visualizations
Diagram 1: TRAP-14 Experimental Workflow
Caption: A typical workflow for this compound-induced platelet function testing.
Diagram 2: PAR1 Signaling Pathway in Platelets
Caption: Simplified PAR1 signaling cascade initiated by TRAP-14 in human platelets.[12][13][14][15]
References
- 1. Effect of genetic variation in P2Y12 on TRAP-stimulated platelet response in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. haemochrom.de [haemochrom.de]
- 6. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of an optimized flow cytometry-based quantification of Platelet Activation (PACT): Monitoring platelet activation in platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Platelet Activation [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]
Technical Support Center: Optimizing TRAP-14 Amide Assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing assays involving TRAP-14 (Thrombin Receptor-Activating Peptide-14) amide.
Frequently Asked Questions (FAQs)
Q1: What is TRAP-14 amide and what is its mechanism of action?
A1: this compound is a synthetic peptide that functions as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR).[1] It mimics the action of thrombin by binding to and activating PAR1, but it does so without cleaving the receptor.[1][2] This direct activation triggers intracellular signaling cascades, making TRAP-14 a stable and standardized tool for studying PAR1-mediated physiological processes like platelet activation.[3]
Q2: What are the primary applications for this compound?
A2: The primary application of this compound is to induce and study platelet aggregation in various functional assays, including Light Transmission Aggregometry (LTA) and Multiple Electrode Aggregometry (MEA).[4][5][6] It is also utilized in research to investigate PAR1 signaling in other cell types, such as cardiomyocytes and endothelial cells, to understand its role in cardiovascular physiology and disease.[1][7]
Q3: What is a typical concentration range for this compound in platelet aggregation assays?
A3: The optimal concentration can vary based on the assay system and cell type. For whole blood platelet aggregation measured by MEA, a final concentration of 32 μM has been effectively used.[4] It is always recommended to perform a dose-response curve to determine the half-maximal effective concentration (EC₅₀) for your specific experimental conditions.[8]
Q4: How should I properly store and handle this compound?
A4: Lyophilized (powdered) this compound should be stored at 2-8°C for short-term storage or at -20°C for long-term stability.[3] Once reconstituted into a stock solution, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] Reconstituted peptide is typically stable for up to 4 weeks at -20°C.[3]
Visual Guide: TRAP-14/PAR1 Signaling Pathway
Caption: TRAP-14 activates PAR1, leading to G-protein signaling and platelet aggregation.
Troubleshooting Guide
Issue 1: Low or No Platelet Aggregation Response
Q: My platelets are not responding to TRAP-14. How do I determine the optimal incubation time?
A: The activation of platelets by TRAP-14 is a rapid process, and the peak response typically occurs within minutes. An incubation time that is too short may not capture the full aggregation, while a very long incubation could miss the peak due to subsequent signaling events or receptor desensitization. To find the optimal time, a time-course experiment is essential.
Data Presentation: Time-Course Optimization
The table below shows hypothetical results from an experiment designed to find the optimal incubation time for a fixed concentration of TRAP-14. The peak response is observed at 10 minutes.
| Incubation Time (minutes) | % Aggregation (Mean) | Standard Deviation |
| 2 | 45.3 | 4.1 |
| 5 | 78.9 | 5.5 |
| 10 | 85.2 | 5.1 |
| 15 | 83.1 | 6.0 |
| 20 | 75.6 | 7.2 |
Q: Could the TRAP-14 concentration be incorrect?
A: Yes. Using a suboptimal concentration is a common cause of a weak or absent response. Every new lot of TRAP-14 and each unique experimental setup (e.g., human vs. animal platelets) may require re-optimization. A dose-response experiment should be performed to identify the EC₅₀ (the concentration that produces 50% of the maximal response).
Data Presentation: Dose-Response Optimization
This table illustrates sample data from a dose-response experiment to determine the EC₅₀ of this compound in a platelet aggregation assay.
| TRAP-14 Conc. (µM) | % Aggregation (Mean) |
| 1 | 10.5 |
| 5 | 28.4 |
| 10 | 49.8 |
| 20 | 76.1 |
| 30 | 84.5 |
| 40 | 85.1 |
Based on this data, the EC₅₀ is approximately 10 µM.
Q: What if the issue is with my platelet preparation?
A: Platelet viability is highly sensitive to pre-analytical variables. If platelets are activated or damaged during collection and processing, their response to agonists will be poor.[10] Key factors to control include:
-
Time: Process blood samples within 4 hours of collection.[10] Testing should ideally be completed within 3 hours.[3]
-
Temperature: Always handle and store blood samples and platelet preparations at room temperature (20-24°C).[10][11] Cooling can cause premature platelet activation.[11]
-
Anticoagulant: Use 3.2% sodium citrate (B86180) as the anticoagulant.[3][10]
-
Collection Technique: Use a large gauge needle and discard the first few milliliters of blood to avoid collecting platelets activated by the venipuncture.[11]
-
Plastics: Use polypropylene (B1209903) or other non-activating plasticware for all collection, transfer, and storage steps.[8]
Issue 2: High Variability Between Replicates or Experiments
Q: I'm seeing inconsistent results between wells or on different days. What are the common causes?
A: High variability often points to inconsistencies in the experimental procedure. Key areas to focus on are:
-
Inconsistent Timing: Ensure that the pre-warming time for platelet samples (typically 2-5 minutes at 37°C) and the time from agonist addition to measurement are identical for all samples.[3][11]
-
Pipetting Technique: Use calibrated pipettes and ensure consistent mixing when adding the this compound to the platelet suspension. Do not allow the reagent to run down the side of the cuvette.[3]
-
Sample Age: The reactivity of platelets decreases over time after blood collection.[6] Running experiments at different time points post-collection will introduce variability. Standardize the time from collection to assay execution.
Visual Guide: Troubleshooting & Experimental Workflows
References
- 1. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. haemochrom.de [haemochrom.de]
- 4. The Ratio of ADP- to TRAP-Induced Platelet Aggregation Quantifies P2Y12-Dependent Platelet Inhibition Independently of the Platelet Count - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: TRAP-14 Experimental Integrity
Disclaimer: The following guide addresses the prevention of amide bond degradation for a generic peptide, referred to as TRAP-14. The principles and protocols described are based on established best practices for handling peptides in a research setting. Researchers should adapt these recommendations based on the specific amino acid sequence and known sensitivities of their particular peptide.
Section 1: Frequently Asked Questions (FAQs) - Understanding TRAP-14 Amide Degradation
Q1: What is amide bond degradation in peptides like TRAP-14?
Amide bond degradation refers to the chemical breakdown of the peptide. This occurs primarily through two pathways:
-
Hydrolysis: The cleavage of the peptide backbone, breaking the peptide into smaller fragments. This process is often catalyzed by acids or bases.[1][2]
-
Deamidation: The hydrolysis of the side chain amide group on asparagine (Asn) or glutamine (Gln) residues, converting them to aspartic acid (Asp) or glutamic acid (Glu), respectively.[1][3] This introduces a negative charge, which can alter the peptide's structure, stability, and biological activity.[4]
Q2: What are the primary causes of TRAP-14 degradation in a typical lab setting?
Several factors can contribute to the degradation of peptides during experiments:
-
Inappropriate pH: Both acidic (pH < 4) and alkaline (pH > 7) conditions can accelerate hydrolysis and deamidation.[1][2][5]
-
Elevated Temperature: Higher temperatures increase the rate of all chemical degradation reactions.[4]
-
Enzymatic Degradation: Proteases and peptidases, commonly found in serum-containing cell culture media or in cell lysates, can rapidly cleave peptide bonds.[4][6]
-
Oxidation: Certain amino acid residues, particularly tryptophan (Trp) and methionine (Met), are susceptible to oxidation, which can be triggered by exposure to air, light, or trace metal ions.[1][4]
-
Repeated Freeze-Thaw Cycles: This can lead to physical instability, such as aggregation and precipitation, and can introduce moisture upon thawing, facilitating hydrolysis.[7]
Q3: Which amino acid residues in my TRAP-14 sequence are most susceptible to degradation?
Certain amino acids are inherently more prone to degradation:
-
Asparagine (Asn) and Glutamine (Gln): Highly susceptible to deamidation, especially when followed by specific residues like glycine (B1666218) or serine.[1][3]
-
Aspartic Acid (Asp): Can undergo isomerization to form isoaspartate, particularly under basic conditions.[8]
-
Tryptophan (Trp) and Methionine (Met): Prone to oxidation.[4][8]
-
Serine (Ser): The peptide backbone can undergo hydrolysis at the N-terminal side of serine residues at pH 5-6.[1]
Q4: How can I determine if my TRAP-14 peptide is degrading?
Signs of peptide degradation include:
-
Loss of Biological Activity: A gradual or sudden decrease in the expected experimental effect.
-
Inconsistent or Non-Reproducible Results: Difficulty in replicating findings between experiments.[4]
-
Changes in Analytical Profiles: The appearance of new peaks or a decrease in the main peak height when analyzed by techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]
-
Physical Changes: The solution becoming cloudy or the formation of visible precipitates, indicating aggregation or poor solubility.[1]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during experiments that may be linked to TRAP-14 degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in a multi-day cell culture experiment. | 1. Enzymatic degradation by proteases in serum. 2. Chemical degradation (deamidation, hydrolysis) at 37°C and physiological pH. | 1. Use serum-free or heat-inactivated serum. If not possible, add a broad-spectrum protease inhibitor cocktail. 2. Replenish the peptide in the medium at regular intervals (e.g., every 24-48 hours) to maintain an effective concentration. |
| New, unexpected peaks appear in RP-HPLC analysis of a stored solution. | 1. Chemical degradation due to improper storage conditions (pH, temperature). 2. Oxidation from exposure to air. | 1. Ensure stock solutions are prepared in an appropriate buffer (see Protocol 3.1), aliquoted into single-use volumes, and stored at -80°C.[7] 2. Prepare solutions with degassed buffers and overlay aliquots with an inert gas (e.g., argon or nitrogen) before freezing. |
| Inconsistent or non-reproducible experimental results. | 1. Inconsistent peptide concentration due to degradation between experiments. 2. Use of different batches of stock solution with varying levels of degradation. | 1. Always prepare fresh working solutions from a frozen, single-use stock aliquot immediately before each experiment.[4] 2. Perform a quality control check (e.g., RP-HPLC) on newly prepared stock solutions to confirm concentration and purity. |
| Peptide precipitates out of solution when added to culture medium. | 1. Poor solubility at physiological pH. 2. Interaction with components in the medium. | 1. Review the peptide's solubility data. A small amount of a co-solvent like DMSO may be needed for initial solubilization before further dilution.[4] 2. Filter the final working solution through a 0.22 µm sterile filter before adding it to the culture to remove any pre-existing aggregates.[4] |
Section 3: Detailed Experimental Protocols
Protocol 3.1: Recommended Storage and Handling of TRAP-14
-
Long-Term Storage (Lyophilized Powder):
-
Reconstitution (Stock Solution):
-
Reconstitute the peptide in a sterile, appropriate solvent. For many peptides, sterile, high-purity water is suitable. If solubility is an issue, a small amount of an organic solvent (e.g., DMSO, acetonitrile) or a dilute acid/base (e.g., 10% acetic acid) may be required. Always consult the manufacturer's data sheet.
-
The recommended stock concentration is typically 1-10 mg/mL.
-
After solubilization, aliquot the stock solution into single-use, low-protein-binding tubes. This prevents contamination and avoids repeated freeze-thaw cycles.[4]
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.
-
-
Preparation of Working Solutions:
-
For each experiment, retrieve a single aliquot of the frozen stock solution.
-
Thaw the aliquot quickly and keep it on ice.
-
Dilute the stock solution to the final working concentration in your pre-chilled experimental buffer or medium immediately before use.
-
Avoid storing diluted peptide solutions, even at 4°C, for extended periods.[4]
-
Protocol 3.2: Rapid Stability Assessment of TRAP-14
This protocol provides a framework for testing the stability of TRAP-14 under different conditions.
-
Preparation:
-
Prepare several buffers covering a range of pH values (e.g., pH 4.0 Acetate, pH 7.4 PBS, pH 8.5 Tris).
-
Prepare a fresh working solution of TRAP-14.
-
-
Incubation:
-
Dilute the TRAP-14 into each buffer at a final concentration suitable for your analytical method (e.g., 0.1 mg/mL).
-
Create two sets of samples for each pH. Incubate one set at 4°C and the other at 37°C.
-
Take an initial sample (T=0) from each condition for immediate analysis.
-
Take subsequent samples at various time points (e.g., 2, 8, 24, 48 hours).
-
-
Analysis:
-
Analyze all samples by RP-HPLC (see Protocol 3.3).
-
Calculate the percentage of remaining intact TRAP-14 at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time for each condition to determine the optimal pH and temperature for stability.
-
Protocol 3.3: Quantification of TRAP-14 by RP-HPLC
-
System: An HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in high-purity water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a linear gradient based on the hydrophobicity of TRAP-14 (e.g., 5% to 95% Mobile Phase B over 30 minutes).
-
Detection: Monitor the absorbance at 214 nm or 280 nm (if the peptide contains Trp or Tyr residues).
-
Quantification: The peak area of the main peptide peak is proportional to its concentration. Degradation products will typically appear as separate, smaller peaks, often with earlier retention times. The percentage of intact peptide can be calculated as: (Area of Main Peak / Sum of All Peak Areas) * 100.
Section 4: Data Presentation & Visualization
Quantitative Data Summary
The following tables present hypothetical data from a stability assessment (as described in Protocol 3.2) to illustrate how experimental conditions affect peptide integrity.
Table 4.1: Effect of pH on TRAP-14 Stability (% Intact Peptide after 24h Incubation)
| Temperature | pH 4.0 (Acetate Buffer) | pH 7.4 (PBS) | pH 8.5 (Tris Buffer) |
| 4°C | 99.1% | 97.5% | 94.2% |
| 37°C | 95.3% | 85.1% | 72.6% |
Table 4.2: Effect of Temperature on TRAP-14 Stability (% Intact Peptide in PBS, pH 7.4)
| Incubation Time | 4°C | 25°C (Room Temp) | 37°C |
| 8 hours | 99.2% | 97.0% | 94.8% |
| 24 hours | 97.5% | 91.4% | 85.1% |
| 48 hours | 95.1% | 82.6% | 70.3% |
Visual Diagrams
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. uregina.ca [uregina.ca]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
TRAP-14 amide solubility and storage best practices
For researchers, scientists, and drug development professionals utilizing TRAP-14 amide, this technical support center provides essential information on solubility, storage, and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic 14-amino acid peptide with the sequence SFLLRNPNDKYEPF-NH2. It functions as a potent agonist of the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor involved in cellular responses to thrombin. By mimicking the action of the tethered ligand exposed after thrombin cleavage of the receptor, this compound can induce physiological responses such as platelet aggregation.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity and activity of this compound. Best practices for storage are summarized in the table below.
| Storage Format | Temperature | Duration | Additional Recommendations |
| Lyophilized Powder | -20°C or colder | Several years | Store in a sealed container with desiccant to minimize moisture exposure. Avoid frequent temperature fluctuations. |
| In Solution | -20°C or colder | Up to 30 days | Aliquot into single-use volumes to prevent multiple freeze-thaw cycles. Use sterile, slightly acidic (pH 5-6) buffer. |
Q3: How should I reconstitute lyophilized this compound?
A3: Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture. The choice of solvent will depend on the experimental requirements. For initial reconstitution, it is advisable to test the solubility of a small amount of the peptide first. A general workflow for reconstitution is provided in the experimental protocols section.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Buffers | The peptide sequence of this compound contains several hydrophobic residues, which can limit its solubility in neutral aqueous solutions. | 1. Assess Peptide Charge: this compound has a net positive charge at neutral pH due to the Arginine (R) and Lysine (K) residues. Acidic conditions will increase its net positive charge and likely improve solubility. 2. Use an Acidic Solvent: Attempt to dissolve the peptide in a small amount of sterile, dilute acetic acid (e.g., 10%) or formic acid before diluting with your aqueous buffer. 3. Organic Solvents: For a stock solution, consider using an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Slowly add the dissolved peptide stock to your stirring aqueous buffer to achieve the final working concentration. |
| Precipitation Upon Dilution | The solubility limit of the peptide has been exceeded in the final aqueous buffer. | 1. Slow Dilution: Add the concentrated peptide stock solution dropwise to the aqueous buffer while continuously stirring or vortexing. 2. Lower Final Concentration: It may be necessary to work with a lower final concentration of the peptide in your assay. 3. Re-dissolve: If significant precipitation occurs, lyophilize the solution to remove the solvent and attempt to re-dissolve using a different solvent or at a lower concentration. |
| Inconsistent Experimental Results | This could be due to peptide degradation, inaccurate concentration, or issues with the experimental setup. | 1. Proper Storage: Ensure the peptide has been stored correctly as per the recommendations to prevent degradation. Avoid repeated freeze-thaw cycles. 2. Fresh Solutions: Prepare fresh working solutions of the peptide for each experiment from a properly stored stock. 3. Accurate Pipetting: Use calibrated pipettes to ensure accurate and reproducible peptide concentrations. 4. Positive Controls: Include a known PAR-1 agonist as a positive control in your experiments to validate assay performance. |
| Low or No Agonist Activity | The peptide may have degraded, or the concentration may be too low. The assay system may also not be responsive. | 1. Verify Peptide Integrity: If possible, verify the peptide's integrity and concentration using analytical methods such as HPLC and mass spectrometry. 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific assay. The EC50 for this compound has been reported to be approximately 24 μM in some systems.[3] 3. Check Cell/Platelet Health: Ensure that the cells or platelets being used are healthy and responsive to other stimuli. |
Experimental Protocols
Reconstitution of this compound
This protocol provides a general guideline for reconstituting lyophilized this compound to prepare a stock solution.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 15-20 minutes.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a high-concentration stock solution (e.g., 10 mM), carefully add the appropriate volume of DMSO to the vial.
-
Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use, low-retention polypropylene tubes.
-
Store the aliquots at -20°C or colder.
Platelet Aggregation Assay using this compound
This protocol outlines a general procedure for assessing platelet aggregation in response to this compound using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound working solution (prepared by diluting the stock solution in an appropriate buffer)
-
Saline or buffer as a negative control
-
Light transmission aggregometer and cuvettes with stir bars
Procedure:
-
Prepare PRP and PPP: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.
-
Adjust Platelet Count: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Baseline Measurement: Place a cuvette with PPP into the aggregometer to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.
-
Assay: a. Pipette the adjusted PRP into a cuvette with a stir bar and place it in the aggregometer sample well. Allow it to equilibrate to 37°C for a few minutes. b. Add the desired concentration of the this compound working solution to the PRP. c. Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission from the baseline.
Visualizations
Caption: PAR-1 Signaling Pathway Activation by this compound.
References
addressing low response to TRAP-14 amide in platelets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low platelet response to TRAP-14 amide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate platelets?
This compound (Thrombin Receptor Activator Peptide 14) is a synthetic peptide that mimics the action of thrombin, the most potent activator of platelets.[1] It functions by directly binding to and activating Protease-Activated Receptors (PARs) on the platelet surface, primarily PAR1 and to a lesser extent PAR4.[2][3] This activation initiates a signaling cascade leading to platelet shape change, granule secretion, and aggregation.[4] Unlike thrombin, this compound activates these receptors without the need for proteolytic cleavage.[5]
Q2: What is the expected response of platelets to this compound?
This compound typically induces a robust and irreversible platelet aggregation. The response is concentration-dependent, with higher concentrations leading to a faster and more complete aggregation.[5] However, the exact magnitude of the response can vary depending on several factors, including donor variability and experimental conditions.
Q3: What are the key differences between this compound and TRAP-6 amide?
Both TRAP-14 and TRAP-6 are PAR1 agonists. TRAP-14 (SFLLRNPNDKYEPF-amide) is a longer peptide derived from the tethered ligand sequence of PAR1.[5] TRAP-6 (SFLLRN-amide) is a shorter, commonly used PAR1-activating peptide.[6] While both activate PAR1, differences in their length and sequence may lead to variations in binding affinity and the kinetics of platelet activation.
Troubleshooting Guide: Low Platelet Response to this compound
A diminished or absent platelet response to this compound can be frustrating. This guide provides a systematic approach to identify and resolve common issues.
Issue 1: Suboptimal or No Platelet Aggregation
| Potential Cause | Troubleshooting Step |
| This compound Reagent Integrity | - Verify Concentration: Double-check calculations for the final working concentration. An incorrect dilution is a common source of error. - Assess Peptide Quality: Ensure the peptide has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Consider purchasing a fresh batch if degradation is suspected. |
| Platelet Preparation and Handling | - Blood Collection Technique: Use a large gauge needle (e.g., 21G) and a clean venipuncture to minimize platelet pre-activation. Discard the first few milliliters of blood.[7] - Anticoagulant: Use 3.2% sodium citrate (B86180). Ensure the correct blood-to-anticoagulant ratio (9:1).[7] - Centrifugation: Optimize centrifugation speed and time for preparing platelet-rich plasma (PRP). For PRP, a common protocol is 150-200 x g for 15-20 minutes at room temperature.[7] - Temperature: Maintain samples at room temperature (20-24°C). Cooling can activate platelets.[7] - Time: Perform experiments within 2-4 hours of blood collection.[7] |
| Platelet Count | - Adjust Platelet Count: A low platelet count in the PRP can lead to a reduced aggregation response. If the count is below 150 x 10⁹/L, consider adjusting it by adding platelet-poor plasma (PPP) or preparing washed platelets.[8] |
| Instrument and Settings | - Aggregometer Calibration: Ensure the light transmission aggregometer is properly calibrated with PRP (0% aggregation) and PPP (100% aggregation).[7] - Stirring: Confirm that the stir bar is rotating at the correct speed (e.g., 900-1200 rpm) as inadequate mixing will prevent aggregation.[7] |
Issue 2: High Variability Between Donors
| Potential Cause | Troubleshooting Step |
| Biological Variability | - Screen Donors: Exclude donors who have consumed medications known to affect platelet function (e.g., aspirin, NSAIDs, certain antidepressants) for at least 7-10 days prior to donation.[8] - PAR1 Expression Levels: Be aware that PAR1 receptor expression can vary between individuals, potentially leading to different sensitivities to this compound.[9] - Genetic Factors: Polymorphisms in genes encoding for PARs or downstream signaling molecules can influence platelet reactivity. |
Quantitative Data Summary
The following table summarizes typical effective concentrations (EC₅₀) for various PAR agonists in platelet aggregation studies. Note that these values can vary based on experimental conditions.
| Agonist | Receptor Target | Typical EC₅₀ (μM) | Reference |
| Thrombin | PAR1 & PAR4 | ~0.0003 | [5] |
| This compound | PAR1 | ~24 | [5] |
| TRAP-6 amide | PAR1 | ~0.8 - 3.9 | [5] |
| PAR4-AP (AYPGKF-amide) | PAR4 | ~60 | [5] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio.
-
Centrifugation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[7]
-
PRP Isolation: Carefully aspirate the upper, straw-colored platelet-rich plasma (PRP) layer without disturbing the buffy coat and transfer it to a clean polypropylene (B1209903) tube.
-
Platelet Count: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the count to the desired concentration (e.g., 250 x 10⁹/L) using platelet-poor plasma (PPP).
-
Resting: Allow the PRP to rest for at least 30 minutes at room temperature before starting the experiment.
Protocol 2: Light Transmission Aggregometry (LTA)
-
Instrument Warm-up: Turn on the aggregometer and allow it to warm to 37°C.
-
Baseline Calibration:
-
Pipette an appropriate volume of PPP into a cuvette with a stir bar to set the 100% aggregation baseline.
-
Pipette the same volume of PRP into another cuvette with a stir bar to set the 0% aggregation baseline.
-
-
Sample Preparation:
-
Pipette the standardized PRP into a new cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes.
-
-
Agonist Addition:
-
Add a small volume of the this compound working solution to the PRP to achieve the desired final concentration.
-
Immediately start recording the change in light transmission for a predefined period (e.g., 5-10 minutes).
-
-
Data Analysis: The aggregation is measured as the percentage change in light transmission from baseline.
Visualizations
Caption: this compound signaling pathway in platelets.
Caption: Troubleshooting workflow for low TRAP-14 response.
References
- 1. Platelet Function Tests: Why They Fail to Guide Personalized Antithrombotic Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin Receptor-Activating Protein (TRAP)-Activated Akt Is Involved in the Release of Phosphorylated-HSP27 (HSPB1) from Platelets in DM Patients [mdpi.com]
- 3. Thrombin Receptor-Activating Protein (TRAP)-Activated Akt Is Involved in the Release of Phosphorylated-HSP27 (HSPB1) from Platelets in DM Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced platelet aggregation with TRAP-6 and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of protease-activated receptor 1 (PAR1) on platelets and responsiveness to thrombin receptor activating peptide (TRAP) during systemic inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of TRAP-14 amide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects of TRAP-14 amide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (Thrombin Receptor Activating Peptide 14-amide) is a synthetic peptide agonist designed to selectively activate Protease-Activated Receptor 1 (PAR1).[1][2] It mimics the tethered ligand sequence that is exposed after thrombin cleaves the N-terminus of PAR1, thereby initiating downstream signaling cascades.[1][2][3]
Q2: What are the potential off-target effects of this compound?
The primary off-target concern for this compound is the activation of other members of the PAR family, most notably PAR2. Some synthetic peptides designed to activate PAR1 have been shown to exhibit cross-reactivity with PAR2.[4][5] Thrombin itself, which this compound is designed to mimic, can also directly activate PAR2 at high concentrations.[6][7]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects of this compound relies on careful experimental design. Key strategies include:
-
Dose-response analysis: Determine the lowest effective concentration of this compound that elicits a robust response in your PAR1-expressing system. Using excessive concentrations increases the likelihood of engaging lower-affinity off-target receptors like PAR2.
-
Use of selective antagonists: Employ selective antagonists for potential off-target receptors (e.g., a PAR2 antagonist) to confirm that the observed effects are mediated by PAR1.
-
Cell line selection: Whenever possible, use cell lines that endogenously express PAR1 but have low or no expression of potential off-target receptors like PAR2.
-
Control experiments: Include appropriate controls, such as mock-treated cells and cells treated with a scrambled or inactive peptide, to ensure the observed effects are specific to this compound activation.
Q4: What are the typical downstream signaling pathways activated by PAR1?
PAR1 activation by this compound can initiate several downstream signaling cascades through the coupling of different G proteins, primarily Gαq, Gα12/13, and Gαi. These pathways can lead to:
-
Gαq: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
Gα12/13: Activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA and subsequent downstream effects on the cytoskeleton and gene expression.
-
Gαi: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no response to this compound | 1. Low or no PAR1 expression in the cell line. 2. Degraded or inactive this compound. 3. Suboptimal assay conditions. | 1. Verify PAR1 expression using RT-qPCR, Western blot, or flow cytometry. 2. Use a fresh, properly stored aliquot of this compound. 3. Optimize assay parameters such as cell density, incubation time, and buffer composition. |
| High background signal or response in negative controls | 1. Contamination of reagents. 2. Non-specific binding of the peptide. 3. Cell stress or activation by other factors. | 1. Use fresh, sterile reagents. 2. Include a scrambled peptide control to assess non-specific effects. 3. Ensure gentle cell handling and optimal culture conditions. |
| Suspected off-target effects (e.g., response in PAR1-knockout cells) | 1. Activation of other PARs (e.g., PAR2). 2. Interaction with other GPCRs. 3. Non-receptor-mediated effects at high concentrations. | 1. Use selective antagonists for suspected off-target receptors (e.g., a PAR2 antagonist) to see if the response is diminished. 2. Perform a broader screen against a panel of GPCRs if off-target effects are persistent and unexplained. 3. Conduct a thorough dose-response curve to ensure you are using the lowest effective concentration. |
| Variability between experimental replicates | 1. Inconsistent cell numbers. 2. Pipetting errors. 3. Edge effects in multi-well plates. | 1. Ensure accurate cell counting and seeding. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outer wells of plates or fill them with a buffer to maintain humidity. |
Data Presentation
Table 1: Potency of this compound and Other PAR Agonists
| Agonist | Target Receptor | EC50 | Reference |
| This compound | PAR1 | 24 µM | [8] |
| SFR(B60) (a PAR-activating peptide) | PAR1 | ~200 µM | [9] |
| SFR(B60) (a PAR-activating peptide) | PAR2 | ~50 µM | [9] |
Experimental Protocols
Protocol: Assessing PAR1 vs. PAR2 Activation using a Calcium Mobilization Assay
This protocol describes a method to determine the selectivity of this compound for PAR1 over PAR2 by measuring intracellular calcium mobilization.
1. Cell Culture:
- Culture cells expressing either human PAR1 or human PAR2 in appropriate media. For example, HEK293 cells stably transfected with either receptor.
- Seed cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
- Incubate for 24-48 hours at 37°C and 5% CO2.
2. Dye Loading:
- Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Aspirate the culture medium from the wells and add the dye loading solution.
- Incubate the plate for 30-60 minutes at 37°C, protected from light.
3. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
- Perform serial dilutions of this compound to create a range of concentrations for the dose-response curve.
- Prepare positive controls: a known PAR1 agonist for the PAR1-expressing cells and a known PAR2 agonist (e.g., SLIGKV-NH2) for the PAR2-expressing cells.
- Prepare a negative control (assay buffer).
4. Calcium Flux Measurement:
- Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
- Set the excitation and emission wavelengths appropriate for the calcium indicator dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
- Establish a stable baseline fluorescence reading for each well.
- Inject the different concentrations of this compound and controls into the wells and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).
5. Data Analysis:
- The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the data to the maximum response of a known agonist for each receptor.
- Plot the normalized response versus the log of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value for each receptor.
- The selectivity ratio can be calculated by dividing the EC50 for PAR2 by the EC50 for PAR1. A higher ratio indicates greater selectivity for PAR1.
Mandatory Visualizations
Caption: On-target PAR1 signaling pathway activated by this compound.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-derived protease-activated receptor-1 (PAR-1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin receptor-activating peptides (TRAPs): investigation of bioactive conformations via structure-activity, spectroscopic, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteinase-activated receptor 2 (PAR2)-activating peptides: Identification of a receptor distinct from PAR2 that regulates intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thrombin-Mediated Direct Activation of Proteinase-Activated Receptor-2: Another Target for Thrombin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protease-activated receptors (PAR1 and PAR2) contribute to tumor cell motility and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteinase-activated receptors (PARs): activation of PAR1 and PAR2 by a proteolytic fragment of the neuronal growth associated protein B-50/GAP-43 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of Peptide Amides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo stability of peptide amides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peptide amide shows rapid degradation in plasma stability assays. What are the likely causes and how can I troubleshoot this?
A1: Rapid degradation in plasma is typically due to enzymatic proteolysis. The primary culprits are exopeptidases, which cleave terminal amino acids, and endopeptidases, which cleave internal peptide bonds.[1][2]
Troubleshooting Steps:
-
Identify the cleavage site: Use LC-MS/MS to analyze the degradation products and pinpoint the exact locations of enzymatic cleavage.
-
Protect the termini: If cleavage occurs at the N- or C-terminus, consider terminal modifications.
-
Incorporate unnatural amino acids: If cleavage is internal, substitute the amino acids at or near the cleavage site.
-
Cyclize the peptide: Cyclization can provide conformational rigidity, making the peptide less accessible to proteases.[1][3][4]
Q2: I've modified my peptide, but it still has a short half-life in vivo. What other factors could be at play?
A2: A short in vivo half-life is not solely due to enzymatic degradation. Rapid renal clearance of small molecules is another significant factor for peptides under 20 kDa.[8][9]
Troubleshooting Steps:
-
Increase hydrodynamic size:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the size of the peptide, reducing the glomerular filtration rate.[3]
-
Fatty acid conjugation (Lipidation): Acylating the peptide with a fatty acid chain can promote binding to serum albumin, which acts as a carrier and prevents rapid clearance.[3][8]
-
Fusion to larger proteins: Genetically fusing the peptide to a larger protein like albumin or an antibody Fc fragment can dramatically increase its half-life.
-
-
Re-evaluate stability in different biological matrices: Stability in plasma may not fully reflect stability in other tissues or organs where different proteases may be present.
Q3: My peptide is showing signs of chemical instability (e.g., deamidation, oxidation). How can I prevent this?
A3: Chemical degradation pathways can compromise peptide integrity.[9][10]
Troubleshooting Steps:
-
Deamidation: This is common for sequences containing asparagine (Asn) or glutamine (Gln), especially when followed by glycine (B1666218) (Gly).[9]
-
Solution: Replace Asn or Gln with a more stable amino acid if possible without affecting activity.
-
-
Oxidation: Methionine (Met), cysteine (Cys), and tryptophan (Trp) are susceptible to oxidation.[9][11]
-
Solution: Store the peptide under an inert gas (e.g., argon or nitrogen), use antioxidants in the formulation, and consider replacing susceptible amino acids if permissible.[11]
-
-
pH and Temperature: Extreme pH and high temperatures can accelerate hydrolysis of peptide bonds.[11][12]
-
Solution: Ensure the peptide is stored and handled in appropriate buffers at optimal pH and low temperatures (-20°C or -80°C for long-term storage).[11]
-
Data Presentation: Impact of Modifications on Peptide Half-Life
The following tables summarize quantitative data on how different modifications can enhance the half-life of peptide amides.
Table 1: Effect of N- and C-Terminal Modifications
| Peptide | Modification | Half-Life in Human Plasma | Fold Increase |
| GIP (native) | None | 2-5 minutes[3] | - |
| N-AcGIP | N-terminal Acetylation | > 24 hours[3] | > 288 |
| Somatostatin (native) | None | 1-2 minutes[1] | - |
| Octreotide | Cyclization & D-amino acids | ~1.5-2 hours | ~45-120 |
Table 2: Effect of Backbone Modification and Unnatural Amino Acids
| Peptide | Modification | Half-Life | Fold Increase |
| GnRH (native) | None | 5 minutes[3] | - |
| Triptorelin | D-amino acid substitution | 2.8 hours[3] | ~33 |
| Ile¹⁹-Ile²⁰ peptide | None | 10.6 min (rat intestinal perfusate)[1] | - |
| N-methylated Ile¹⁹-Ile²⁰ | N-methylation | 538 min (rat intestinal perfusate)[1] | ~51 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of a peptide amide in plasma.
Materials:
-
Test peptide amide
-
Human plasma (or species of interest), anticoagulated (e.g., with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or cold acetonitrile (B52724) with 1% formic acid)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C. Centrifuge to remove any cryoprecipitates.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the test peptide into the plasma at a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
-
Time-point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic activity and precipitate plasma proteins.
-
-
Sample Processing:
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of remaining intact peptide.
-
-
Data Calculation:
Protocol 2: Identification of Cleavage Sites
This protocol describes how to identify the specific sites of enzymatic degradation.
Materials:
-
Degraded peptide samples from the plasma stability assay
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Protein sequencing software
Procedure:
-
Sample Preparation: Use the supernatant collected at later time points from the plasma stability assay, where degradation products are more abundant.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Perform a full scan (MS1) to identify the parent peptide and its degradation fragments.
-
Perform tandem MS (MS/MS or MS2) on the detected fragment ions to obtain their fragmentation patterns.
-
-
Data Analysis:
-
Use protein sequencing software to analyze the MS/MS spectra of the degradation products.
-
By comparing the fragment masses to the original peptide sequence, determine the exact amino acid bond that was cleaved.
-
Visualizations
Caption: Enzymatic degradation of peptide amides by proteases.
Caption: Troubleshooting workflow for enhancing peptide stability.
References
- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 9. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 10. veeprho.com [veeprho.com]
- 11. pepamino.com [pepamino.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Efficacy of SFLLRN and TRAP-14 Amide in PAR1 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two commonly used peptide agonists of Protease-Activated Receptor 1 (PAR1): SFLLRN-amide and Thrombin Receptor Activating Peptide (TRAP)-14 amide. This document summarizes key quantitative data, details experimental protocols for assessing their activity, and visualizes the primary signaling pathways involved.
Introduction
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor that plays a crucial role in hemostasis, thrombosis, and inflammation. Its activation by proteases like thrombin exposes a tethered ligand, the N-terminal sequence of which can be mimicked by synthetic peptides to study PAR1 function. SFLLRN-amide (Ser-Phe-Leu-Leu-Arg-Asn-amide) is the canonical hexapeptide agonist corresponding to the tethered ligand of human PAR1. TRAP-14 amide, a longer synthetic peptide, is also utilized to activate PAR1. This guide focuses on a specific 14-amino acid TRAP amide with the sequence SFLLRNPNDKYEPF-amide for which comparative efficacy data is available.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the half-maximal effective concentrations (EC50) for SFLLRN-amide and a 14-amino acid TRAP amide in inducing platelet aggregation. Lower EC50 values indicate higher potency.
| Agonist | Assay | EC50 (µM) | Reference |
| SFLLRN-amide | Platelet Aggregation | 3.9 ± 1.1 | [1] |
| This compound (SFLLRNPNDKYEPF-amide) | Platelet Aggregation | 24 ± 1.7 | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
2. Aggregation Measurement:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP aliquots to 37°C for 10 minutes.
-
Place a cuvette with PRP in a light transmission aggregometer and establish a baseline reading (0% aggregation). Use a PPP-containing cuvette to set the 100% aggregation level.
-
Add the agonist (SFLLRN-amide or this compound) at various concentrations to the PRP while stirring.
-
Record the change in light transmission for at least 5 minutes.
-
The EC50 value is determined from the concentration-response curve.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) in response to agonist stimulation, often using a fluorescent calcium indicator like Fura-2 AM.
1. Cell Preparation and Dye Loading:
-
Plate cells (e.g., human platelets or a cell line endogenously or exogenously expressing PAR1) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with Fura-2 AM (typically 2-5 µM) in the buffer for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with the buffer to remove extracellular dye.
2. Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with dual excitation wavelength capabilities (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
Establish a baseline fluorescence ratio (340/380 nm) before adding the agonist.
-
Inject the agonist (SFLLRN-amide or this compound) at various concentrations into the wells.
-
Immediately begin recording the fluorescence ratio over time. The peak increase in the 340/380 nm ratio reflects the intracellular calcium mobilization.
-
The EC50 value is calculated from the concentration-response curve of the peak fluorescence change.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
PAR1 Signaling Pathway
Activation of PAR1 by agonists like SFLLRN-amide or this compound leads to the coupling of several heterotrimeric G proteins, primarily Gαq, Gα12/13, and to a lesser extent, Gαi. Each of these initiates a distinct downstream signaling cascade.
Caption: PAR1 signaling cascade initiated by agonist binding.
Experimental Workflow: Platelet Aggregation Assay
The following diagram illustrates the key steps involved in performing a platelet aggregation assay using light transmission aggregometry.
Caption: Workflow for a typical platelet aggregation experiment.
Logical Relationship: PAR1 Activation and Downstream Events
This diagram illustrates the logical flow from receptor activation to the primary cellular responses in platelets.
Caption: Logical flow from PAR1 activation to platelet response.
References
A Comparative Analysis of Thrombin Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of various thrombin receptor agonists. It delves into their performance, supported by experimental data, to aid in the selection and application of these critical research tools.
Thrombin, a serine protease, is a potent activator of platelets and other cells through the cleavage and activation of Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets. The unique mechanism of activation, involving the unmasking of a tethered ligand, has led to the development of synthetic peptide and small-molecule agonists that mimic this process. These agonists are invaluable for studying the nuanced signaling pathways and physiological roles of thrombin receptors. This guide offers a detailed comparison of their efficacy, signaling properties, and the experimental protocols used for their evaluation.
Performance Comparison of Thrombin Receptor Agonists
The potency and efficacy of thrombin receptor agonists can vary significantly depending on the agonist, the receptor subtype (PAR1 or PAR4), the cell type, and the specific signaling pathway being measured. The following table summarizes key quantitative data for a selection of commonly used thrombin receptor agonists.
| Agonist | Receptor Target | Cell Type | Assay | EC50 | Emax (% of control) | Reference(s) |
| Thrombin | PAR1 & PAR4 | Human Platelets | Aggregation | ~0.3 nM | 100% | [1] |
| Endothelial Cells | Calcium Mobilization | ~0.5 - 10 nM | Not Reported | |||
| Peptide Agonists | ||||||
| SFLLRN-NH2 (TRAP-6) | PAR1 | Human Platelets | Aggregation | ~0.8 - 24 µM | ~100% | [1] |
| Endothelial Cells | Calcium Mobilization | ~1.9 µM | Not Reported | |||
| TFLLR-NH2 | PAR1 | Human Platelets | Aggregation | ~1.9 - 3.9 µM | ~100% | [1] |
| Endothelial Cells | Calcium Mobilization | Not Reported | Not Reported | |||
| AYPGKF-NH2 | PAR4 | Human Platelets | Aggregation | ~56 - 80 µM | ~100% | |
| Calcium Mobilization | Not Reported | Not Reported | ||||
| Biased Agonists | ||||||
| Activated Protein C (APC) | PAR1 | Endothelial Cells | Barrier Protection | Not Reported | Not Reported | [2][3] |
| β-arrestin Recruitment | Not Reported | Not Reported | [2][3] | |||
| TR47 | PAR1 | Endothelial Cells | Rac1 Activation | Not Reported | Not Reported | [4] |
| Small Molecule Modulators | ||||||
| Parmodulin 2 (ML161) | PAR1 (Allosteric) | Platelets | Dense Granule Release | Inhibition | Not Applicable | [5] |
| Endothelial Cells | Calcium Mobilization | Inhibition | Not Applicable | [5] |
Note: EC50 and Emax values can vary depending on experimental conditions. This table provides a general comparison based on available literature.
Signaling Pathways of Thrombin Receptor Agonists
Thrombin receptors, being G protein-coupled receptors (GPCRs), activate a complex network of intracellular signaling pathways. The specific pathways engaged can be agonist-dependent, a phenomenon known as biased agonism. This differential signaling underlies the diverse physiological and pathological roles of thrombin.
Canonical Thrombin/PAR1 Agonist Signaling
Activation of PAR1 by thrombin or canonical peptide agonists like SFLLRN-NH2 typically leads to the coupling of multiple G protein subtypes, including Gαq/11, Gα12/13, and Gαi/o.[2] This initiates a cascade of downstream events:
-
Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gα12/13 Pathway: Activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is crucial for cytoskeletal rearrangements and cell shape changes.
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Biased Agonism at PAR1: Thrombin vs. Activated Protein C (APC)
A prime example of biased agonism at PAR1 is the differential signaling induced by thrombin versus Activated Protein C (APC). While thrombin robustly activates G protein-dependent pathways leading to pro-inflammatory and pro-thrombotic effects, APC preferentially activates β-arrestin-dependent signaling, which is associated with cytoprotective and anti-inflammatory responses.[2][3] This biased signaling is attributed to different cleavage sites on the N-terminus of PAR1, generating distinct tethered ligands.[3]
-
Thrombin-mediated signaling is largely G protein-dependent.
-
APC-mediated signaling is predominantly β-arrestin-dependent and can be mimicked by the peptide agonist TR47.[4]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of reliable comparative analysis. This section provides detailed methodologies for key assays used to evaluate the function of thrombin receptor agonists.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is the gold standard method for assessing platelet function in vitro. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Workflow:
Detailed Methodology:
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.
-
Add the thrombin receptor agonist to the PRP-containing cuvette with continuous stirring.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Determine the maximal aggregation percentage. For dose-response curves, test a range of agonist concentrations to calculate the EC50 and Emax values.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation, a key downstream event of Gαq signaling.
Workflow:
Detailed Methodology:
-
Cell Culture: Plate cells (e.g., endothelial cells, or a cell line expressing the PAR of interest) in a multi-well plate and grow to confluence.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological buffer to remove any extracellular dye.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the thrombin receptor agonist and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For dose-response experiments, use various agonist concentrations to determine EC50 and Emax values.
RhoA Activation Assay (Pull-down Assay)
This assay is used to quantify the activation of the small GTPase RhoA, a key downstream effector of Gα12/13 signaling.
Workflow:
References
- 1. PAR1 agonists stimulate APC-like endothelial cytoprotection and confer resistance to thromboinflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic PAR-1 Agonists for Research Applications
For researchers, scientists, and drug development professionals, the selection of a specific synthetic Protease-Activated Receptor-1 (PAR-1) agonist is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of commonly used synthetic PAR-1 agonists, focusing on their performance in key in vitro assays.
Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor, is a key mediator of thrombin-induced platelet activation and plays a significant role in thrombosis and hemostasis. Synthetic PAR-1 agonists, which are short peptide sequences that mimic the N-terminal tethered ligand exposed after thrombin cleavage, are invaluable tools for studying PAR-1 signaling and function without the pleiotropic effects of thrombin. This guide focuses on a head-to-head comparison of several widely used synthetic PAR-1 agonist peptides, including TFLLR-NH2, SFLLRN-NH2, and Tfllrnpndk-NH2.
Quantitative Comparison of PAR-1 Agonist Potency
The potency of synthetic PAR-1 agonists can be quantified by their half-maximal effective concentration (EC50) in various functional assays. The lower the EC50 value, the greater the potency of the agonist. The following table summarizes the reported EC50 values for common synthetic PAR-1 agonists in platelet aggregation and calcium mobilization assays.
| Agonist | Assay Type | Cell/Tissue Type | EC50 | Maximal Response | Citation |
| TFLLR-NH2 | Calcium Mobilization | Cultured Neurons | 1.9 µM | Peak [Ca2+]i increase of 196.5 ± 20.4 nM at 10 µM | [1] |
| Vasodilation | Human Umbilical Artery | - | 61.50% mean net maximal inhibition at 1 µM | [2] | |
| SFLLRN-NH2 | Platelet Aggregation | Human Platelets | 24 µM | - | [3] |
| Calcium Mobilization | Human Brain Microvascular Endothelial Cells | Dose-dependent | Sustained increase in intracellular calcium | [3] | |
| Tfllrnpndk-NH2 | In vivo Hypotension | Anesthetized Mice | Less potent than SFLLRN-NH2 | Dose-dependent decrease in Mean Arterial Pressure | [3] |
Signaling Pathways and Biased Agonism
Activation of PAR-1 by synthetic agonists initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of G proteins (primarily Gαq/11 and Gα12/13), leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium and activation of protein kinase C (PKC).[3][4]
It is important to note the concept of "biased agonism" in PAR-1 signaling. Different agonists can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. For instance, while thrombin-mediated cleavage of PAR-1 at Arg41 leads to G protein-mediated signaling, cleavage by activated protein C (APC) at Arg46 can initiate β-arrestin-2-dependent signaling, which is associated with cytoprotective effects.[5][6][7] Synthetic peptides can also exhibit biased agonism, and the choice of agonist may therefore influence the specific cellular response observed.[5][6][7]
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR-1 activation.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 or CHO cells stably expressing PAR-1) in black-walled, clear-bottom 96-well microplates and grow to confluence.[8]
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS with 20 mM HEPES) and then incubate them with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in the dark at 37°C for 30-60 minutes.[3][9]
-
Wash: Gently wash the cells to remove excess dye.[3]
-
Agonist Preparation: Prepare serial dilutions of the synthetic PAR-1 agonists in the assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period before injecting the agonist. Continue to record the fluorescence intensity over time to measure the calcium flux.[3][10]
Platelet Aggregation Assay
This assay measures the ability of PAR-1 agonists to induce platelet aggregation in platelet-rich plasma (PRP).
Methodology:
-
PRP Preparation: Collect whole blood into citrate (B86180) anticoagulant. Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) by differential centrifugation.[11] Adjust the platelet count in the PRP to a standardized concentration (e.g., 200-350 x 10^3/µL) using PPP.[12]
-
Aggregometry: Add a defined volume of PRP to an aggregometer cuvette with a stir bar.[12]
-
Baseline Measurement: Establish a stable baseline reading of light transmittance through the PRP.
-
Agonist Addition: Add the synthetic PAR-1 agonist to the cuvette and record the change in light transmittance over time as platelets aggregate.[11]
-
Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmittance, with 0% being the baseline PRP and 100% being the transmittance of PPP.[13]
Conclusion
The choice of a synthetic PAR-1 agonist should be guided by the specific experimental goals and the cellular context. For studies requiring high potency, TFLLR-NH2 appears to be a strong candidate based on available data. However, the potential for biased agonism should be considered, as different agonists may elicit distinct downstream signaling profiles. The experimental protocols provided in this guide offer a standardized framework for the in-house evaluation and comparison of various synthetic PAR-1 agonists, enabling researchers to make informed decisions for their specific research applications. Further head-to-head comparative studies are warranted to provide a more complete understanding of the relative activities of the growing number of available synthetic PAR-1 agonists.
References
- 1. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 96-well plate-based aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating a New Batch of TRAP-14 Amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a new batch of Thrombin Receptor Activator Peptide 14 (TRAP-14) amide for research applications. Ensuring the potency and purity of each new batch is critical for experimental reproducibility and data integrity. We present a comparative analysis of TRAP-14 with a key physiological alternative, outlines essential validation experiments, and provides detailed protocols.
Introduction to TRAP-14 Amide
TRAP-14 is a synthetic peptide that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor.[1] It mimics the action of the natural ligand, thrombin, by activating the receptor to initiate downstream signaling cascades.[2] Due to its stability and specificity, TRAP-14 is widely used in studies of platelet activation, coagulation, and cellular signaling. However, batch-to-batch variability in synthesis can affect peptide concentration, purity, and ultimately, biological activity. Therefore, rigorous validation of each new lot is an indispensable step before its use in experiments.
TRAP-14 Signaling Pathway
TRAP-14 binds to the extracellular domain of the PAR1 receptor, inducing a conformational change that triggers intracellular signaling. This primarily occurs through the Gq alpha subunit, which activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration, a key event in platelet activation.[1]
Figure 1. Simplified PAR1 signaling pathway initiated by TRAP-14 activation.
Comparison with Alternatives
While TRAP-14 is a valuable tool, it is important to understand its characteristics relative to other PAR1 agonists. The primary physiological agonist is thrombin.
| Feature | This compound | Thrombin |
| Type | Synthetic Peptide Agonist | Endogenous Serine Protease |
| Mechanism | Direct binding and activation of PAR1 | Proteolytic cleavage of PAR1 to unmask a tethered ligand |
| Reversibility | Reversible binding[2] | Irreversible receptor cleavage |
| Specificity | Highly selective for PAR1 | Activates PAR1 and PAR4 on human platelets[3] |
| Potency (EC50) | Micromolar (µM) range[3] | Nanomolar (nM) range |
| Use Case | Controlled, specific PAR1 activation studies | Studies involving the complete physiological response to thrombin |
Experimental Validation Protocols
We recommend two primary assays to validate the biological activity of a new this compound batch: a functional platelet aggregation assay and a mechanistic calcium imaging assay.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This assay is the gold standard for assessing platelet function and serves as an excellent functional validation for a PAR1 agonist.[4] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) anticoagulant (1:9 ratio).[5] Handle samples gently to prevent premature platelet activation.[6]
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP) in the supernatant.[7]
-
Transfer the PRP to a new plastic tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 20 minutes to pellet the remaining cells and obtain platelet-poor plasma (PPP).[7]
-
-
Assay Procedure:
-
Place a cuvette with PPP into the aggregometer to calibrate for 100% aggregation (maximum light transmission).
-
Place a cuvette with PRP into the aggregometer to set the baseline of 0% aggregation.[5]
-
Add a stir bar to a fresh cuvette of PRP and place it in the heating block of the aggregometer (37°C).
-
Add a known concentration of the new TRAP-14 batch (or reference standard/alternative) to the PRP.
-
Record the change in light transmission for at least 5-10 minutes to measure the aggregation response.[3]
-
-
Data Analysis: Generate a dose-response curve by testing serial dilutions of the new TRAP-14 batch against a reference standard. Calculate the EC50 (the concentration that elicits 50% of the maximal response) to quantify its potency.
Intracellular Calcium Imaging Assay
This assay directly measures the mobilization of intracellular calcium following PAR1 activation, providing a mechanistic validation of the peptide's activity.[1]
Methodology:
-
Cell Preparation: Use a suitable cell line expressing PAR1 (e.g., various cancer cell lines, or washed platelets) or primary cells.
-
Fluorescent Dye Loading:
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This allows the dye to enter the cells.
-
Wash the cells to remove any extracellular dye.
-
-
Imaging Procedure:
-
Place the dye-loaded cells onto the stage of a fluorescence microscope or into a plate reader equipped for fluorescence measurement.
-
Establish a baseline fluorescence reading.
-
Add the new batch of this compound to the cells.
-
Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.[8]
-
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve for different concentrations of the new TRAP-14 batch. Compare these results to a reference standard to confirm similar potency in inducing calcium flux.
Validation Workflow & Data Summary
A logical workflow ensures that each new batch is systematically evaluated. This involves comparing the new batch against a previously validated reference standard and, optionally, another agonist like thrombin.
Figure 2. Experimental workflow for validating a new batch of this compound.
Summary of Quantitative Data
Below is a template table summarizing hypothetical results from the validation assays, comparing a new batch of TRAP-14 to a reference standard and thrombin.
| Analyte | Platelet Aggregation (LTA) | Intracellular Calcium Flux |
| EC50 (µM) | Max Aggregation (%) | |
| TRAP-14 (New Batch) | 4.8 | 92% |
| TRAP-14 (Reference) | 5.0 | 94% |
| Thrombin | 0.005 (5 nM) | 98% |
A successful validation would show that the EC50 and maximal response for the new TRAP-14 batch are within an acceptable range (e.g., ±10%) of the reference standard.
References
- 1. Protease-activated receptor 1 mediated altered Ca<sup>+2</sup> signaling in gliomas - Journal of King Saud University - Science [jksus.org]
- 2. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nascola.com [nascola.com]
- 6. biodatacorp.com [biodatacorp.com]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Specificity of TRAP-14 Amide for Protease-Activated Receptor-1 (PAR-1)
This guide provides a comparative analysis of TRAP-14 amide, a synthetic peptide agonist for Protease-Activated Receptor-1 (PAR-1). It is intended for researchers, scientists, and professionals in drug development seeking to understand the specificity and functional activity of this compound in comparison to other PAR-1 modulators. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of studies involving PAR-1 activation.
Introduction to PAR-1 Activation
Protease-Activated Receptor-1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a critical role in thrombosis, inflammation, and vascular processes.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PAR-1 is activated by proteolytic cleavage of its N-terminal domain by proteases such as thrombin.[2][3] This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand," binding intramolecularly to the receptor to initiate downstream signaling.[1][3] This unique activation mechanism is irreversible.[4]
Synthetic peptides, known as Thrombin Receptor Activating Peptides (TRAPs), have been developed to mimic this tethered ligand sequence, allowing for the direct and selective activation of PAR-1 without the need for proteolytic cleavage.[5][6] this compound (sequence: SFLLRNPNDKYEPF-amide) is one such peptide, representing the full-length tethered ligand sequence exposed by thrombin cleavage.[5]
Assessing the Specificity of this compound
To validate that the biological effects of this compound are specifically mediated by PAR-1, it is essential to compare its activity against a panel of other compounds in functional assays. An ideal assessment includes:
-
Positive Controls: The endogenous activator (thrombin) and other known PAR-1 selective peptides (e.g., TRAP-6).
-
Negative Controls: Agonist peptides for other PAR family members (e.g., PAR-2 and PAR-4) to check for off-target activation.
-
Pharmacological Inhibition: The use of specific PAR-1 antagonists (e.g., Vorapaxar) to demonstrate that the effects of this compound can be blocked.
The following sections provide comparative data and experimental protocols for key assays used to determine PAR-1 specificity.
Comparative Performance Data
The following tables summarize quantitative data from functional assays comparing this compound with other relevant PAR-1 modulators.
Table 1: Agonist Potency in Platelet Aggregation Assays
Platelet aggregation is a primary physiological response to PAR-1 activation. The half-maximal effective concentration (EC50) is a measure of agonist potency, with lower values indicating higher potency.
| Agonist | Target Receptor(s) | Sequence / Type | EC50 for Platelet Aggregation (μM) | Reference |
| Thrombin | PAR-1, PAR-4 | Endogenous Protease | 0.00029 | [5] |
| This compound | PAR-1 | SFLLRNPNDKYEPF-amide | 24 | [5] |
| TFLLR-amide | PAR-1 | TFLLR-amide | 3.9 | [5] |
| AYPGKF-amide | PAR-4 | AYPGKF-amide | 60 | [5] |
Note: this compound is referred to as TRAP in the cited study. The data shows that while thrombin is the most potent activator due to its enzymatic nature and dual-receptor activity, synthetic peptides can effectively induce aggregation, with shorter peptides like TFLLR-amide showing higher potency than the full-length this compound in this specific assay.[5]
Table 2: Specificity of PAR Agonists in Human Renal Artery Contraction
This table demonstrates the specificity of various PAR-activating peptides in inducing a contractile response, a known downstream effect of PAR-1 activation in vascular tissue.
| Agonist | Target Receptor | Sequence | Max Contraction (% of Phenylephrine) | Reference |
| SFLLRN-NH₂ (TRAP-6) | PAR-1 | SFLLRN-amide | 61 ± 8% | [7] |
| TFLLR-NH₂ | PAR-1 | TFLLR-amide | Significant contractile response | [7] |
| SLIGKV-NH₂ | PAR-2 | SLIGKV-amide | Minor, not receptor-mediated | [7] |
| GYPGQV-NH₂ | PAR-4 | GYPGQV-amide | Minor, not receptor-mediated | [7] |
Note: Only PAR-1 activating peptides induced a significant contractile response, while agonists for PAR-2 and PAR-4 did not, supporting the specific role of PAR-1 in this tissue.[7]
Table 3: Inhibition of PAR-1 Mediated Effects by Antagonists
This table shows the half-maximal inhibitory concentration (IC50) of PAR-1 antagonists against thrombin-induced effects, demonstrating their utility in confirming PAR-1 specific pathways.
| Antagonist | Type | Assay | IC50 (M) | Reference |
| Vorapaxar | Orthosteric | Thrombin-TL peptide platelet aggregation | 2 ± 1 x 10⁻⁸ | [8] |
| Parmodulin-2 | Allosteric | Thrombin-TL peptide platelet aggregation | 7 ± 1 x 10⁻⁶ | [8] |
| RWJ-58259 | Antagonist | Inhibition of TFLLRN-NH₂ driven Ca²⁺ mobilization | 1.4 x 10⁻⁷ | [9] |
Note: These antagonists can be used in experiments to confirm that the cellular response to this compound is indeed PAR-1 dependent. A significant rightward shift in the this compound dose-response curve in the presence of these antagonists would confirm its specificity.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings.
Protocol 1: In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation, a hallmark of PAR-1 signaling through the Gαq pathway.[10]
1. Cell Culture:
-
Culture human endothelial cells (e.g., HUVECs) or a cell line expressing PAR-1 (e.g., HEK293-PAR1) in appropriate media until confluent.
-
Plate cells in a 96-well, black-walled, clear-bottom plate and grow overnight.
2. Dye Loading:
-
Wash cells with a buffered salt solution (e.g., HBSS).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Wash cells again to remove excess dye.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and other control agonists (Thrombin, TRAP-6, PAR-2/4 agonists).
-
For inhibition studies, pre-incubate cells with a PAR-1 antagonist (e.g., Vorapaxar) for 15-30 minutes prior to agonist addition.
4. Data Acquisition:
-
Use a fluorescence plate reader to measure baseline fluorescence.
-
Inject the agonist compounds and immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
5. Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Platelet Aggregation Assay
This functional assay assesses the ability of agonists to induce platelet aggregation via PAR-1.[5]
1. Sample Preparation:
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% transmission baseline.
2. Aggregometry:
-
Use a light transmission aggregometer. Place a cuvette with PRP into the heating block (37°C) with a stir bar.
-
Set the 0% light transmission baseline with PRP and 100% with PPP.
-
Add the agonist (e.g., this compound) to the PRP and record the change in light transmission over time (typically 5-10 minutes). Increased transmission indicates aggregation.
3. Data Analysis:
-
Measure the maximal aggregation percentage for each agonist concentration.
-
Construct dose-response curves to determine EC50 values for each agonist.
-
For inhibition studies, pre-incubate the PRP with a PAR-1 antagonist before adding the agonist.
Visualizing Pathways and Workflows
PAR-1 Signaling Pathway
The diagram below illustrates the canonical PAR-1 signaling pathway initiated by thrombin cleavage, leading to the activation of key downstream effectors. This compound bypasses the cleavage step to directly activate the receptor.
Experimental Workflow for Specificity Assessment
This flowchart outlines the logical steps to confirm that this compound's activity is mediated specifically through PAR-1.
Logical Relationships of PAR-1 Modulators
This diagram illustrates the interactions between this compound and other key molecules in the context of PAR-1 signaling.
References
- 1. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Design and Evaluation of Heterobivalent PAR1–PAR2 Ligands as Antagonists of Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of TRAP-14 Amide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides like TRAP-14 amide is a critical component of laboratory safety and environmental responsibility. Due to the often-unknown biological and toxicological properties of novel peptides, a cautious and systematic approach to waste management is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.
Core Principles of Peptide Waste Management
Given that specific toxicity data for many synthetic peptides, including this compound, is often unavailable, they should be treated as potentially hazardous materials.[1][2] This principle of precaution dictates that all waste contaminated with this compound, including solids, liquids, and consumables, must be segregated and disposed of according to hazardous waste protocols.[1][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn. This includes chemical safety glasses, gloves, and a lab coat.[2] All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[1][2]
Quantitative Data for Safe Handling and Disposal
| Parameter | Value/Instruction | Source |
| pH for Neutralization of Liquid Waste | 5 - 9 | [4] |
| Container Fill Capacity | ~90% of total volume | [1] |
| Emergency Eye Wash Duration | Minimum 15 minutes | [3][4] |
| Emergency Skin Wash Duration | At least 15 minutes | [3] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, from initial segregation to final collection.
Step 1: Waste Segregation and Containerization
Proper segregation at the point of generation is crucial.[3][5]
-
Solid Waste:
-
Place all this compound-contaminated solid waste, including unused or expired peptide powder, contaminated weighing paper, pipette tips, and gloves, into a designated, leak-proof, and clearly labeled hazardous waste container.[2][4]
-
For spills of solid peptide, carefully sweep up the material with absorbent pads and place it into the designated solid hazardous waste container.[2]
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a dedicated, sealed, and shatter-resistant container, such as a high-density polyethylene (B3416737) (HDPE) bottle.[4]
-
Do not mix peptide solutions with other chemical waste streams unless compatibility has been verified to avoid unintended reactions.[5]
-
For spills of liquid waste, absorb the spill with an inert material (e.g., vermiculite (B1170534) or sand) and place the absorbent material into the solid hazardous waste container.[2]
-
Step 2: Labeling of Waste Containers
Accurate and detailed labeling is a critical safety and compliance measure.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[4]
-
The label should also include the full chemical name ("this compound" or "Thrombin Receptor Activating Peptide 14 amide") and the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container (accumulation start date).
Step 3: Storage of Peptide Waste
Waste should be stored safely in a designated satellite accumulation area within the laboratory.[4]
-
Store waste containers in a secondary containment tray to prevent spills.[1]
-
The storage area should be away from general lab traffic and clearly marked.
-
Ensure that incompatible waste types are stored separately.
Step 4: Arranging for Final Disposal
Peptide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]
-
Never dispose of this compound waste down the drain or in the regular trash.[3]
-
Once a waste container is nearly full (approximately 90% capacity) or has been accumulating for the maximum time allowed by your institution (e.g., 90 days), arrange for a pickup.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
This compound Signaling Pathway and Disposal Workflow
TRAP-14 is a synthetic peptide that acts as an agonist for the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor.[6][7] It mimics the action of thrombin in activating platelets and other cells.[8][9] The following diagram illustrates the simplified signaling pathway initiated by this compound.
Caption: Simplified signaling cascade of this compound via the PAR1 receptor.
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Procedural workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthetic alpha-thrombin receptor peptides activate G protein-coupled signaling pathways but are unable to induce mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A 14 amino acid peptide derived from the amino terminus of the cleaved thrombin receptor elevates intracellular calcium and stimulates prostacyclin production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
